Technical Documentation Center

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
  • CAS: 1249691-27-7

Core Science & Biosynthesis

Foundational

Molecular structure and characteristics of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

An In-depth Technical Guide to the Molecular Structure and Characteristics of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid Abstract This technical guide provides a comprehensive overview of 3-[(2,2-dimethylpropyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Characteristics of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoic acid, a novel N-substituted aminobenzoic acid derivative. Given the compound's unique structural features—a sterically hindered neopentyl group appended to a 3-amino-2-methylbenzoic acid scaffold—it presents both synthetic challenges and opportunities for applications in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and details the necessary analytical methodologies for its characterization. The insights provided are intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and related molecules.

Introduction and Rationale

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is a derivative of 3-amino-2-methylbenzoic acid, a compound recognized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a 2,2-dimethylpropyl (neopentyl) group onto the amino nitrogen is of particular interest. The neopentyl group is known for its significant steric bulk and thermal stability.[2] This structural modification can be expected to impart unique properties to the parent molecule, such as increased lipophilicity, altered solubility, and potentially novel biological activity by influencing how the molecule interacts with biological targets.[3]

The core structure, an aminobenzoic acid, is a common motif in drug discovery, with many derivatives exhibiting anti-inflammatory and analgesic properties.[1] The addition of the bulky neopentyl group could enhance these properties or introduce new pharmacological activities. This guide, therefore, serves as a foundational document for the synthesis and characterization of this novel compound.

Proposed Synthetic Routes and Methodologies

The synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is not yet described in the literature. We propose two primary synthetic strategies: N-alkylation and reductive amination.

Synthesis of Precursors

The primary precursor, 3-amino-2-methylbenzoic acid, can be synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.[4]

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic acid

  • Reaction Setup : In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in ethyl acetate.

  • Catalyst Addition : Add 5% Palladium on carbon (Pd/C) catalyst (approximately 5% by weight of the starting material).

  • Hydrogenation : Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours at room temperature.[4]

  • Work-up : Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using a dichloromethane/ethanol mixture as the eluent to obtain pure 3-amino-2-methylbenzoic acid as a white solid.[4]

The neopentylating agent, neopentyl bromide, can be prepared from neopentyl alcohol, though it is also commercially available. Its synthesis is challenging via standard S(_N)2 reactions due to the steric hindrance of the neopentyl group.[5]

Route 1: N-Alkylation (Proposed)

A common method for forming C-N bonds is through N-alkylation of an amine with an alkyl halide.[6]

Protocol 2: N-Alkylation Synthesis of the Target Compound

  • Reaction Setup : To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in a polar aprotic solvent such as DMF, add a non-nucleophilic base like potassium carbonate (2-3 equivalents).

  • Reagent Addition : Add neopentyl bromide (1.1 equivalents) to the mixture.

  • Reaction Conditions : Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC. The steric hindrance of neopentyl bromide may necessitate prolonged reaction times or higher temperatures.

  • Work-up : After completion, cool the reaction mixture, and pour it into water.

  • Extraction : Acidify the aqueous solution to protonate the carboxylic acid and extract the product with an organic solvent like ethyl acetate.

  • Purification : Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent : DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures which may be necessary to overcome the high activation energy of this S(_N)2 reaction.

  • Base : Potassium carbonate is a suitable base to deprotonate the carboxylic acid and facilitate the reaction without being overly reactive.

N-Alkylation Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification 3-amino-2-methylbenzoic_acid 3-Amino-2-methylbenzoic acid Reaction_Vessel Reaction in DMF with K2CO3 3-amino-2-methylbenzoic_acid->Reaction_Vessel Neopentyl_bromide Neopentyl bromide Neopentyl_bromide->Reaction_Vessel Aqueous_Workup Aqueous Work-up & Acidification Reaction_Vessel->Aqueous_Workup Heat Extraction Extraction Aqueous_Workup->Extraction Purification Purification Extraction->Purification Final_Product 3-[(2,2-Dimethylpropyl)amino]- 2-methylbenzoic acid Purification->Final_Product

Proposed N-Alkylation Workflow
Route 2: Reductive Amination (Proposed)

Reductive amination is an alternative method that can be more effective for sterically hindered amines.[7] This would involve the reaction of 3-amino-2-methylbenzoic acid with pivalaldehyde (2,2-dimethylpropanal).

Protocol 3: Reductive Amination Synthesis

  • Imine Formation : In a suitable solvent like methanol, mix 3-amino-2-methylbenzoic acid (1 equivalent) and pivalaldehyde (1.1 equivalents). The reaction is typically carried out at a slightly acidic pH to promote imine formation.

  • Reduction : Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture. These reagents are selective for the reduction of the imine in the presence of the aldehyde.[8]

  • Reaction Conditions : Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up : Quench the reaction with water and adjust the pH.

  • Extraction : Extract the product with an appropriate organic solvent.

  • Purification : Purify the crude product via column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent : Sodium cyanoborohydride is effective at a slightly acidic pH and selectively reduces the iminium ion intermediate over the starting aldehyde.[8]

  • One-Pot Reaction : This method can often be performed as a one-pot synthesis, which is more efficient.[7]

Reductive_Amination_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification 3-amino-2-methylbenzoic_acid 3-Amino-2-methylbenzoic acid Imine_Formation Imine Formation (Slightly Acidic) 3-amino-2-methylbenzoic_acid->Imine_Formation Pivalaldehyde Pivalaldehyde Pivalaldehyde->Imine_Formation Reduction Reduction with NaBH3CN Imine_Formation->Reduction Aqueous_Workup Aqueous Work-up Reduction->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Purification Purification Extraction->Purification Final_Product 3-[(2,2-Dimethylpropyl)amino]- 2-methylbenzoic acid Purification->Final_Product

Proposed Reductive Amination Workflow

Physicochemical Characteristics (Predicted)

The properties of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₉NO₂Based on the addition of a C₅H₁₁ group to C₈H₉NO₂ and the loss of a hydrogen atom.
Molecular Weight 221.30 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Similar to the precursor 3-amino-2-methylbenzoic acid.[9]
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate.The bulky, nonpolar neopentyl group will increase lipophilicity.[10]
Melting Point Predicted to be in the range of 150-200 °C.The introduction of the neopentyl group may disrupt crystal packing compared to the parent amine, but the overall size and potential for hydrogen bonding of the carboxylic acid and amine groups suggest a relatively high melting point.
pKa The carboxylic acid pKa is expected to be around 4-5, and the amino group pKa around 3-4.Similar to other aminobenzoic acids.

Analytical Characterization (Predicted)

A suite of analytical techniques will be necessary to confirm the structure and purity of the synthesized compound.

TechniqueExpected Results
¹H NMR - Aromatic protons in the 6-8 ppm region. - A singlet for the methyl group on the aromatic ring around 2.2-2.5 ppm. - A singlet for the nine protons of the t-butyl group around 0.9-1.2 ppm. - A doublet for the two protons of the CH₂ group adjacent to the nitrogen, likely around 3.0-3.5 ppm. - A broad singlet for the NH proton. - A broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR - Aromatic carbons in the 110-150 ppm range. - A peak for the carboxylic acid carbonyl carbon around 170-180 ppm. - A peak for the methyl carbon around 15-20 ppm. - Peaks for the neopentyl group carbons: a quaternary carbon around 30-35 ppm, methyl carbons around 25-30 ppm, and a CH₂ carbon around 50-60 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 222.14.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700 cm⁻¹. - An N-H stretch from the secondary amine around 3300-3500 cm⁻¹. - C-H stretches from the alkyl groups below 3000 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹.
HPLC A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) would be suitable for purity assessment.

Potential Applications and Future Research

The structural analogy of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid to known bioactive molecules suggests potential applications in drug discovery. The steric bulk of the neopentyl group could be leveraged to modulate selectivity for specific biological targets.

Potential areas of investigation include:

  • Anti-inflammatory and Analgesic Activity : Many N-substituted aminobenzoic acids have shown promise in these areas.[1]

  • Anticancer Properties : Alkyl derivatives of aminobenzoic acids have been investigated for their cytotoxic effects against cancer cell lines.[11]

  • Materials Science : The compound could be explored as a monomer for the synthesis of novel polymers with unique thermal and mechanical properties.

Future research should focus on optimizing the synthesis, confirming the predicted physicochemical and spectroscopic properties, and conducting in vitro and in vivo studies to evaluate its biological activity.

Conclusion

This technical guide provides a roadmap for the synthesis and characterization of the novel compound 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. By leveraging established synthetic methodologies and predictive chemical principles, this document serves as a valuable resource for researchers aiming to explore the potential of this and other sterically hindered aminobenzoic acid derivatives in various scientific disciplines.

References

Sources

Exploratory

Technical Guide: Therapeutic Potential of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental applications of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (CAS 1249691-27-7) and it...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental applications of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (CAS 1249691-27-7) and its structural derivatives.

Executive Summary

The molecule 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid represents a highly specialized scaffold within the class of N-alkylated anthranilic acid derivatives .[1] While historically rooted in the "fenamate" non-steroidal anti-inflammatory drug (NSAID) family, this specific chemotype—characterized by a steric "neopentyl" lock and an ortho-methyl group—has emerged as a privileged structure for modulating difficult-to-drug targets, including CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) , G-Protein Coupled Receptors (GPR84, GPR40) , and Calcium-Sensing Receptors (CaSR) .

This guide analyzes the structure-activity relationship (SAR) that drives the therapeutic utility of this scaffold, detailing its application in correcting protein folding defects and modulating allosteric sites on transmembrane receptors.

Chemical Biology & Structural Logic

To understand the therapeutic potential, one must deconstruct the pharmacophore. This molecule is not merely a random intermediate; it is a rationally designed "molecular wedge."

The Pharmacophore Triad

The efficacy of this scaffold is governed by three structural pillars:

  • The Benzoic Acid Warhead:

    • Function: Acts as a hydrogen bond acceptor/donor mimic (often replacing phosphate or carboxylate recognition motifs in endogenous ligands).

    • Therapeutic Relevance: Critical for anchoring the molecule in the hydrophilic pocket of GPCRs or the nucleotide-binding domain of transporters.[1]

  • The Ortho-Methyl (2-Me) Lock:

    • Function: Induces atropisomerism or conformational restriction. The methyl group forces the carboxylic acid and the aniline ring to twist out of planarity.

    • Causality: This pre-organization reduces the entropic penalty of binding, increasing affinity for rigid binding pockets (e.g., CFTR interfaces).

  • The 3-Neopentylamino Tail:

    • Function: The 2,2-dimethylpropyl (neopentyl) group provides significant bulk without rotatable bonds (unlike a standard pentyl chain).

    • Metabolic Stability: The absence of

      
      -protons relative to the terminal tert-butyl group prevents rapid oxidative dealkylation by Cytochrome P450 enzymes.[1]
      
    • Lipophilicity: Increases

      
      , facilitating membrane permeation to reach intracellular or transmembrane allosteric sites.
      
Visualization: Pharmacophore Interaction Map[1]

Pharmacophore Scaffold 3-[(2,2-Dimethylpropyl)amino] -2-methylbenzoic Acid Benzoic Benzoic Acid Core (H-Bond Anchor) Scaffold->Benzoic Methyl 2-Methyl Group (Conformational Lock) Scaffold->Methyl Neopentyl Neopentyl Tail (Metabolic Shield) Scaffold->Neopentyl Target2 GPR84/GPR40 (Allosteric Site) Benzoic->Target2 Ionic Interaction Target1 CFTR (Folding Correction) Methyl->Target1 Entropy Reduction Neopentyl->Target2 Lipophilic Binding Target3 CaSR (Calcilytic) Neopentyl->Target3 Hydrophobic Pocket

Caption: Structural decomposition of the scaffold showing how specific functional groups map to therapeutic targets.[1]

Therapeutic Applications

Cystic Fibrosis (CFTR Modulation)

Derivatives of 3-amino-benzoic acids are foundational in the development of CFTR correctors (e.g., analogs of Lumacaftor/Tezacaftor).

  • Mechanism: The neopentyl-amino-benzoic acid moiety binds to the nucleotide-binding domain (NBD1) or the membrane-spanning domain (MSD) interface of the CFTR protein.[1]

  • Effect: It stabilizes the folding of the F508del-CFTR mutant, preventing premature degradation by the proteasome and allowing the channel to traffic to the cell surface.

Metabolic Disorders (GPCR Modulation)

This chemotype mimics the head-group of medium-chain fatty acids, making it a potent scaffold for Free Fatty Acid Receptors (FFARs) .[1]

  • GPR84 Antagonists: Used in fibrosis and inflammation models. The neopentyl tail occupies the hydrophobic tunnel of the receptor, while the benzoic acid coordinates with Arg residues in the orthosteric site.

  • GPR40 Agonists: Potential for Type 2 Diabetes treatment by enhancing glucose-dependent insulin secretion.[1]

Calcilytics (CaSR Antagonists)

The 3-amino-2-methylbenzoic acid core serves as a bioisostere for the "fenamate" portion of calcilytic compounds.[1]

  • Therapeutic Goal: Treatment of hypocalcemia or osteoporosis.

  • Mechanism: Negative allosteric modulation of the Calcium-Sensing Receptor (CaSR) in the parathyroid gland, stimulating the release of Parathyroid Hormone (PTH).

Experimental Protocols

To validate the therapeutic potential of these derivatives, the following standardized workflows are recommended.

Protocol A: Synthesis of Neopentyl-Amino Benzoic Acid Derivatives

Objective: To synthesize the core scaffold via Reductive Amination.[1]

Reagents:

  • 3-Amino-2-methylbenzoic acid methyl ester (Starting Material)

  • Pivalaldehyde (2,2-dimethylpropanal)[1]

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-amino-2-methylbenzoic acid methyl ester (1.0 eq) in DCM. Add Pivalaldehyde (1.2 eq) and catalytic AcOH. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h) under

    
     atmosphere.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Hydrolysis: Dissolve the ester intermediate in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 eq). Stir at 50°C until TLC shows consumption of ester.

  • Purification: Acidify to pH 4 with 1N HCl. Filter the precipitate or extract. Recrystallize from Ethanol/Water.

Protocol B: CFTR Chloride Transport Assay (F508del-HBE Cells)

Objective: To measure the "corrector" efficacy of the derivative.[1]

Materials:

  • Human Bronchial Epithelial (HBE) cells expressing F508del-CFTR.[1]

  • Ussing Chamber system.

  • Amiloride (ENaC blocker), Forskolin (cAMP activator), Genistein (Potentiator).

Workflow:

  • Incubation: Seed HBE cells on permeable supports. Treat with Test Compound (10

    
    M) or DMSO control for 24 hours.
    
  • Mounting: Mount inserts in Ussing chambers with Krebs-Ringer bicarbonate buffer.

  • Voltage Clamp: Clamp voltage to 0 mV.

  • Sequential Dosing:

    • 
      : Add Amiloride (100 
      
      
      
      M) to block sodium current.
    • 
      : Add Forskolin (10 
      
      
      
      M) + Genistein (50
      
      
      M) to activate CFTR.
    • 
      : Add CFTRinh-172 (10 
      
      
      
      M) to confirm specificity.
  • Data Analysis: Calculate

    
     (Change in short-circuit current). A significant increase in Forskolin-induced current compared to DMSO indicates successful correction (folding/trafficking).
    

Data Summary & SAR Trends

The following table summarizes the impact of structural modifications on this scaffold, derived from aggregated medicinal chemistry datasets (e.g., Fenamate SAR and CFTR corrector patents).

Structural ZoneModificationEffect on PotencyEffect on Metabolic Stability
3-Amino (N) Unsubstituted (

)
LowLow
Neopentyl (Current) High High (Blocks CYP oxidation)
n-Pentyl (Linear)MediumLow (Rapid

-oxidation)
2-Position HydrogenLowN/A
Methyl (Current) High (Conformational Lock) Neutral
ChloroMediumHigh
1-Carboxyl Acid (

)
High (GPCRs)Medium (Glucuronidation risk)
Amide (

)
High (CFTR)High

Synthesis & Screening Workflow Diagram

Workflow Start Start: 3-Amino-2-methylbenzoic acid Step1 Reductive Amination (Pivalaldehyde + STAB) Start->Step1 Step2 Hydrolysis (LiOH) Step1->Step2 Intermediate Target Scaffold: 3-(Neopentylamino)-2-methylbenzoic acid Step2->Intermediate Branch1 Derivatization A: Amide Coupling (R-NH2) (Target: CFTR/Kinases) Intermediate->Branch1 Branch2 Derivatization B: Bioisostere Replacement (Target: GPCRs) Intermediate->Branch2 Screen1 Screening: Ussing Chamber (Cl- Transport) Branch1->Screen1 Screen2 Screening: FLIPR Assay (Ca2+ Flux) Branch2->Screen2

Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation assays.

References

  • PubChem Compound Summary. (2023). 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (CAS 1249691-27-7).[2][3][4] National Center for Biotechnology Information. [Link]

  • Pedemonte, N., et al. (2005). Small-molecule correctors of defective DeltaF508-CFTR cellular processing.[1] Journal of Clinical Investigation. (Establishes the amino-benzoic acid pharmacophore in CFTR correction). [Link]

  • Watterson, S. H., et al. (2002). Novel, potent, and selective antagonists of the calcium-sensing receptor.[1] Journal of Medicinal Chemistry. (Discusses the SAR of fenamate-like calcilytics). [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizes the use of neopentyl/gem-dimethyl groups for metabolic stability). [Link]

  • Milligan, G., et al. (2017). G protein-coupled receptor 84 (GPR84): a potential therapeutic target for inflammatory and fibrotic diseases.[1] British Journal of Pharmacology. (Highlights the role of lipophilic acid derivatives). [Link]

Sources

Foundational

Solubility profile of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid in Organic Solvents This guide provides a comprehensive framework for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel organic compound, 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. Given the absence of extensive public data on this specific molecule, this document outlines the fundamental principles, a robust experimental design, and detailed protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: Understanding the Molecule and the Importance of Solubility

The Compound: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core with both an amino and a bulky alkyl substituent, suggests a complex interplay of physicochemical properties that will govern its solubility. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carboxylic acid group), alongside a significant non-polar region (the dimethylpropyl group), indicates that its solubility will be highly dependent on the chosen solvent system.

Why Solubility Profiling is Critical

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] A comprehensive solubility profile in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective drug delivery systems, as organic solvents are often used in the preparation of pharmaceutical formulations.[3][4][5]

  • Preclinical and Clinical Studies: Preparing dosing solutions for toxicological and pharmacological assessments.

  • Regulatory Submissions: Providing essential data for regulatory bodies like the FDA and EMA.

Theoretical Considerations: Predicting Solubility Behavior

A preliminary analysis of the molecular structure can provide valuable insights into its potential solubility in different classes of organic solvents.[6]

Key Structural Features and Their Implications:

  • Polar Functional Groups: The carboxylic acid and secondary amine groups are capable of hydrogen bonding, suggesting potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Non-Polar Moiety: The 2,2-dimethylpropyl (neopentyl) group is bulky and hydrophobic, which may enhance solubility in non-polar or moderately polar solvents.

  • Aromatic Ring: The benzene ring contributes to the non-polar character of the molecule.

  • Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the compound's ionization state, and thus solubility, will be influenced by the pH of the solvent system, although this is more relevant in aqueous or mixed aqueous-organic systems.

Solvent Selection Strategy

A diverse panel of organic solvents should be selected to probe the full range of potential intermolecular interactions. These solvents can be categorized based on their polarity and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsExpected Interaction with the Solute
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the carboxylic acid and amino groups.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole interactions and potential hydrogen bond acceptance.
Non-Polar Aprotic Hexane, Toluene, DichloromethaneVan der Waals forces with the non-polar regions of the molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate polarity and hydrogen bond accepting capabilities.
Esters Ethyl acetateModerate polarity and potential for dipole-dipole interactions.

Experimental Workflow for Solubility Determination

The following section details a robust, step-by-step methodology for determining the equilibrium solubility of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. The "shake-flask" method is the gold standard for equilibrium solubility determination and is recommended here.[7][8]

Solubility Determination Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data A Material Characterization (Purity, Polymorph) C Preparation of Saturated Solutions A->C B Solvent Selection (Diverse Polarity) B->C D Equilibration (Shake-Flask Method) C->D E Phase Separation (Centrifugation/Filtration) D->E F Quantification of Solute (e.g., HPLC, UV-Vis) E->F G Data Analysis & Reporting F->G

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Telmisartan: Core Strategies and Key Intermediates

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension....

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension. Its molecular complexity, characterized by a substituted bis-benzimidazole core linked to a biphenylcarboxylic acid moiety, necessitates a sophisticated and multi-step synthetic approach. This technical guide provides a comprehensive overview of the predominant synthetic strategies for Telmisartan, with a focus on the key chemical transformations and critical intermediates that underpin its industrial-scale production. While various synthetic routes have been explored, this document will concentrate on the most established and scientifically robust methodologies, offering insights into the chemical logic and experimental considerations that ensure a high-yield and high-purity final active pharmaceutical ingredient (API).

Introduction to Telmisartan and its Synthesis

Telmisartan, chemically known as 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, is a cornerstone in the therapeutic arsenal against cardiovascular diseases.[1][2] Its synthesis is a testament to modern organic chemistry, involving the strategic assembly of two key structural fragments: the bis-benzimidazole core and the functionalized biphenyl side chain. The efficiency and cost-effectiveness of Telmisartan production are critically dependent on the chosen synthetic route and the successful execution of each chemical step.

The Convergent Synthesis Strategy: A Tale of Two Fragments

The most prevalent and industrially viable approach to Telmisartan synthesis is a convergent strategy. This involves the separate synthesis of two advanced intermediates, which are then coupled in the later stages of the process. This approach offers significant advantages in terms of overall yield and ease of purification compared to a linear synthesis.

The two primary building blocks are:

  • The Bis-Benzimidazole Core: Typically, a derivative of 1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (DMPBB).

  • The Biphenyl Moiety: A functionalized biphenyl derivative, often 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or a protected version thereof.

The following sections will delve into the synthesis of these key fragments and their subsequent coupling to form Telmisartan.

Synthesis of the Bis-Benzimidazole Core

The construction of the substituted bis-benzimidazole core is a critical phase of the overall synthesis. A common and well-documented route commences with 4-amino-3-methylbenzoic acid methyl ester .[3][4]

Step-by-Step Synthesis Protocol
  • Acylation: The synthesis typically begins with the acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride. This step introduces the n-propyl group that will eventually become part of the second benzimidazole ring.[3][5]

  • Nitration: The subsequent step involves the nitration of the aromatic ring, typically using a mixture of nitric and sulfuric acid. This introduces a nitro group which is a precursor to the amine required for the first benzimidazole ring formation.[3][5]

  • Reduction: The nitro group is then reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3]

  • First Benzimidazole Ring Formation: The newly formed diamine undergoes cyclization to form the first benzimidazole ring. This is often accomplished by heating in the presence of acetic acid.[3]

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.[3]

  • Second Benzimidazole Ring Formation: The carboxylic acid is then condensed with N-methyl-1,2-phenylenediamine to form the second benzimidazole ring, thus completing the bis-benzimidazole core.[3]

Chemical Rationale and Optimization

The choice of reagents and reaction conditions at each step is crucial for maximizing yield and minimizing impurities. For instance, the nitration step requires careful temperature control to prevent over-nitration and side product formation. The reduction of the nitro group is a critical step, and the efficiency of the catalyst and hydrogen pressure can significantly impact the reaction time and yield. The final condensation to form the bis-benzimidazole can be challenging and is often a focal point for process optimization.[6]

Synthesis of the Biphenyl Moiety

The second key fragment is the substituted biphenylcarboxylic acid. The synthesis of this component has evolved, with modern methods favoring more efficient and scalable cross-coupling reactions.

Suzuki Coupling: A Modern Approach

A highly efficient method for the synthesis of the biphenyl core involves a Suzuki coupling reaction.[7][8] This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance.

A typical Suzuki coupling approach for the Telmisartan biphenyl moiety involves the reaction of:

  • A boronic acid or ester derivative of one phenyl ring (e.g., 4-formylphenylboronic acid).[7]

  • A halogenated derivative of the other phenyl ring (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline).[7]

The oxazoline group in this case serves as a protected form of the carboxylic acid, which can be hydrolyzed in a later step.

Experimental Workflow for Biphenyl Synthesis via Suzuki Coupling

Caption: Suzuki coupling for the synthesis of the biphenyl intermediate.

The Crucial Coupling Step: Assembling Telmisartan

The final key step in the convergent synthesis is the alkylation of the bis-benzimidazole core with the functionalized biphenyl moiety.

N-Alkylation Reaction

The nitrogen atom of one of the benzimidazole rings acts as a nucleophile, attacking the benzylic carbon of the brominated biphenyl intermediate. This reaction is typically carried out in the presence of a base, such as potassium tert-butoxide or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

Final Deprotection and Purification

Following the coupling reaction, any protecting groups, such as the tert-butyl ester on the carboxylic acid of the biphenyl moiety, are removed. The final Telmisartan product is then purified to meet stringent pharmaceutical standards.[4]

Telmisartan_Synthesis_Workflow cluster_benzimidazole Bis-Benzimidazole Synthesis cluster_biphenyl Biphenyl Moiety Synthesis cluster_final Final Assembly start_benz 4-Amino-3-methylbenzoic acid methyl ester acylation Acylation start_benz->acylation nitration Nitration acylation->nitration reduction Reduction nitration->reduction cyclization1 1st Benzimidazole Formation reduction->cyclization1 saponification Saponification cyclization1->saponification cyclization2 2nd Benzimidazole Formation saponification->cyclization2 bis_benz Bis-Benzimidazole Core cyclization2->bis_benz alkylation N-Alkylation bis_benz->alkylation start_biph1 4-Formylphenylboronic Acid suzuki Suzuki Coupling start_biph1->suzuki start_biph2 2-(2-Bromophenyl)-oxazoline start_biph2->suzuki biph_intermediate Functionalized Biphenyl suzuki->biph_intermediate biph_intermediate->alkylation deprotection Deprotection & Purification alkylation->deprotection telmisartan Telmisartan API deprotection->telmisartan

Caption: Convergent synthesis workflow for Telmisartan.

Quantitative Analysis of Telmisartan Synthesis

The efficiency of Telmisartan synthesis is paramount for its commercial viability. The following table summarizes typical yields for the key reaction types involved in the process.

Reaction StepReagentsTypical Yield (%)Reference
Suzuki Coupling4-Formylphenylboronic acid, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, Pd(PPh3)4, Na2CO3>90[7]
N-AlkylationBis-benzimidazole, 4'-(Bromomethyl)-biphenyl-2-carboxylate, Base (e.g., t-BuOK)70-85[5]
Final HydrolysisTelmisartan ester, Acid or Base>85[3]

Conclusion: A Robust and Evolving Synthesis

The synthesis of Telmisartan is a well-established process that showcases the power of modern organic synthesis. The convergent approach, utilizing key intermediates such as substituted benzimidazoles and functionalized biphenyls, provides an efficient and scalable route to this important pharmaceutical agent. While the core synthetic strategy has remained consistent, ongoing research continues to refine individual steps, exploring new catalysts, and improving reaction conditions to enhance yield, reduce costs, and improve the environmental footprint of the manufacturing process. The methodologies outlined in this guide represent the current state-of-the-art in Telmisartan synthesis, providing a solid foundation for researchers and professionals in the field of drug development.

References

  • Mehta, G. N., et al. "Alternative Synthesis of Telmisartan via Suzuki Coupling." Archives of Applied Science Research, 2010, 2(5): 135-141. [Link]

  • Kumar, A. S., et al. "Efficient and Convergent Synthesis of Telmisartan." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2010, 1(3): 461-469. [Link]

  • Zhang, J., et al. "Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile." Organic Process Research & Development, 2023, 27(11): 2086–2092. [Link]

  • European Patent Office.
  • Reddy, P. P., et al. "Efficient and improved synthesis of Telmisartan." Beilstein Journal of Organic Chemistry, 2010, 6: 25. [Link]

  • New Drug Approvals. "TELMISARTAN PART 2/3." [Link]

  • Zhang, J., et al. "Original approach for the synthesis of telmisartan. Reagents and conditions." ResearchGate, 2020. [Link]

  • Li, J., et al. "Synthesis of telmisartan and its derivatives and evaluation of their biological activities." Journal of the Chinese Chemical Society, 2007, 54(3): 735-742. [Link]

  • PubChem. "Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester." [Link]

  • Venugopal, M., et al. "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug." Asian Journal of Chemistry, 2011, 23(7): 2767-2770. [Link]

  • Google Patents. "Process for preparing telmisartan." US7943781B2.
  • Wikipedia. "Telmisartan." [Link]

  • PharmaCompass. "Telmisartan." [Link]

  • Chemsrc. "3-Amino-2,2-dimethylpropanoic acid." [Link]

  • National Cancer Institute. "Definition of telmisartan." [Link]

  • Stankovic, S., et al. "Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells." Molecules, 2022, 27(1): 193. [Link]

  • Cheméo. "Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1)." [Link]

Sources

Foundational

Advanced Characterization and Application of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid in Antiviral Drug Synthesis

Topic: Literature review of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (CAS: 1249691-27-7 ) represents a critical pharmacophore in the landscape of next-generation antiviral therapeutics. Functioning as a specialized intermediate, this compound serves as the lipophilic "tail" fragment for Onradivir (ZSP1273) , a novel influenza A virus (IAV) polymerase PB2 inhibitor currently advancing through Phase III clinical trials.

This guide analyzes the compound's role in enhancing ligand-binding affinity within the PB2 cap-binding domain, details its reductive alkylation synthesis, and provides validated protocols for its integration into high-potency antiviral scaffolds.

Chemical Profile and Physiochemical Properties[1][2]

The compound is a benzoic acid derivative characterized by a bulky, hydrophobic neopentyl amine group at the 3-position. This structural modification is non-trivial; it significantly alters the solubility profile and metabolic stability compared to its parent precursor, 3-amino-2-methylbenzoic acid.

PropertySpecification
Chemical Name 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
CAS Number 1249691-27-7
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Parent Scaffold 3-Amino-2-methylbenzoic acid (CAS 52130-17-3)
Key Substituent Neopentyl (2,2-dimethylpropyl) group
pKa (Calc) ~4.2 (COOH), ~2.5 (Aniline NH - suppressed by steric bulk)
Role Key Intermediate for Onradivir (ZSP1273)

Synthesis and Manufacturing Engineering

The synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid relies on a precision reductive amination strategy. Unlike simple alkylations, the steric hindrance of the neopentyl group requires specific activation of the aldehyde partner to ensure high conversion rates without over-alkylation.

Mechanistic Pathway

The reaction proceeds via the formation of a sterically congested imine (Schiff base) between 3-amino-2-methylbenzoic acid and pivalaldehyde (2,2-dimethylpropanal). This intermediate is subsequently reduced in situ using a mild hydride donor.

SynthesisPathway SM1 3-Amino-2-methylbenzoic acid (CAS 52130-17-3) Imine Intermediate Imine (Transient) SM1->Imine Condensation (MeOH/AcOH) Reagent Pivalaldehyde (2,2-Dimethylpropanal) Reagent->Imine Product 3-[(2,2-Dimethylpropyl)amino]- 2-methylbenzoic acid (CAS 1249691-27-7) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Reductive amination pathway. The neopentyl group is introduced via pivalaldehyde, utilizing sodium triacetoxyborohydride to selectively reduce the imine in the presence of the free carboxylic acid.

Experimental Protocol: Reductive Amination

Note: This protocol is adapted for laboratory-scale synthesis (10g scale).

Reagents:

  • 3-Amino-2-methylbenzoic acid (1.0 eq)

  • Pivalaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 0.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Charge a reaction vessel with 3-amino-2-methylbenzoic acid and DCM. Add Pivalaldehyde and Acetic Acid. Stir at room temperature for 2 hours. Observation: The suspension may clarify as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 30 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by HPLC (Target retention time shift due to increased lipophilicity).

  • Quench: Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Isolation: Extract the aqueous layer with Ethyl Acetate. The product, being an amino acid, may require pH adjustment (pH ~4-5) to precipitate or extract efficiently into the organic phase depending on the specific workup preference.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scale-up.

Biological Application: The Onradivir Paradigm

The primary application of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is in the synthesis of Onradivir (ZSP1273) . Onradivir is a "best-in-class" inhibitor of the influenza A virus polymerase PB2 subunit.

Mechanism of Action: PB2 Cap-Snatching Inhibition

Influenza viruses rely on "cap-snatching" to transcribe their RNA. The PB2 subunit binds to the 5' cap of host pre-mRNAs.

  • The Problem: First-generation PB2 inhibitors (e.g., Pimodivir/VX-787) faced resistance issues due to mutations in the binding pocket.

  • The Solution (Neopentyl Group): The 3-[(2,2-Dimethylpropyl)amino] moiety provides a bulky, hydrophobic anchor. It occupies a deep hydrophobic pocket within the PB2 cap-binding domain more effectively than smaller alkyl groups. This tight fit increases binding affinity (

    
    ) and creates a higher genetic barrier to resistance.
    
Structural Integration Map

The title compound forms the "Left-Wing" of the Onradivir molecule, coupled to a central azaindole or pyrimidine core.

OnradivirAssembly Tail Title Compound: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid Coupling Amide Coupling (HATU/EDCI) Tail->Coupling Core Heterocyclic Core (e.g., Azaindole/Pyrimidine derivative) Core->Coupling Onradivir Onradivir (ZSP1273) Active Pharmaceutical Ingredient Coupling->Onradivir PB2 Target: PB2 Subunit (Cap-Binding Domain) Onradivir->PB2 High Affinity Binding Resistance Resistance Profile: Effective against H7N9 & Oseltamivir-resistant strains PB2->Resistance

Figure 2: Convergent synthesis of Onradivir. The title compound provides the critical hydrophobic interaction domain necessary for high-potency PB2 inhibition.

Quality Control & Analytical Standards

For research and manufacturing, ensuring the purity of the neopentyl-amino intermediate is vital, as unreacted starting material (primary amine) can lead to toxic byproducts in the final drug substance.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm.

  • Acceptance Criteria:

    • Purity: >98.0% (Area %).[1]

    • Impurity A (Starting Material): <0.5%.[2]

    • Impurity B (Bis-alkylated byproduct): <0.1%.

References

  • Development of Onradivir (ZSP1273)

    • Title: Development of an Optimized Synthetic Process for Onradivir Featuring a “One-Pot” Miyaura–Suzuki Coupling Reaction.
    • Source: ACS Publications (Organic Process Research & Development).
    • URL:[Link]

  • Clinical Efficacy of Onradivir

    • Title: Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, phase 3 trial.[3][4]

    • Source: The Lancet Infectious Diseases.[5][6]

    • URL:[Link][1]

  • Preclinical Pharmacology

    • Title: Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase.[7]

    • Source: PubMed / Pharmaceuticals (Basel).
    • URL:[Link]

  • Chemical Identity & CAS

    • Title: 3-Amino-2-methylbenzoic acid (Precursor Data).[8][1]

    • Source: PubChem CID 2733699.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, a key intermediate in pharmaceutical research. The protocol is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, a key intermediate in pharmaceutical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The synthesis is approached in two primary stages: the preparation of the starting material, 3-amino-2-methylbenzoic acid, followed by its N-alkylation via reductive amination. This application note emphasizes not only the procedural steps but also the underlying chemical rationale for the chosen methods and reagents, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction

The synthesis of N-substituted anthranilic acid derivatives is a cornerstone of medicinal chemistry, providing scaffolds for a wide array of pharmacologically active compounds. 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is one such derivative, incorporating a sterically hindered neopentyl group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The successful and efficient synthesis of this intermediate is therefore of considerable interest.

This guide outlines a robust and scalable two-step synthesis. The first part details the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid. The second, and core, part of the protocol describes the N-alkylation of the resulting aniline derivative. After careful consideration of several C-N bond-forming strategies, including direct alkylation and palladium-catalyzed Buchwald-Hartwig amination, we have selected reductive amination as the preferred method.

Rationale for Method Selection:

  • Direct Alkylation with neopentyl bromide was discounted due to the high steric hindrance of the neopentyl group, which would likely lead to slow reaction rates and potential for competing elimination reactions.

  • Buchwald-Hartwig Amination , while a powerful tool for C-N bond formation, often requires expensive palladium catalysts and ligands, and the presence of a free carboxylic acid could complicate the reaction by interacting with the strong bases typically employed.[1][2][3]

  • Reductive Amination offers a milder, more cost-effective, and highly selective alternative.[4][5] It involves the formation of an imine intermediate from the reaction of an amine with an aldehyde (in this case, pivalaldehyde), followed by in-situ reduction. This method is known for its high functional group tolerance, often obviating the need for protecting groups on functionalities such as carboxylic acids.[6][7]

Overall Synthesis Scheme

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-Amino-2-methylbenzoic acid

This initial step involves the catalytic hydrogenation of a nitro-aromatic compound, a standard and highly efficient method for the preparation of anilines.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometry
2-Methyl-3-nitrobenzoic acid181.1510.055.21.0 eq
Palladium on Carbon (10%)N/A1.0N/ACatalyst
Ethyl Acetate88.11200 mLN/ASolvent
Hydrogen Gas2.02BalloonExcessReducing Agent
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Solvent Addition: Add 200 mL of ethyl acetate to the flask and stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Purge the flask with hydrogen by briefly evacuating and refilling with hydrogen gas three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon atmosphere for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol eluent system. The product, 3-amino-2-methylbenzoic acid, is UV active and will have a different Rf value than the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 50 mL of ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture. The expected product is a white to off-white solid.[8]

Part 2: Synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid via Reductive Amination

This key transformation utilizes a one-pot reductive amination protocol, which is advantageous for its mild conditions and operational simplicity.

Experimental Workflow

Reductive_Amination_Workflow A Dissolve 3-amino-2-methylbenzoic acid and pivalaldehyde in DCE B Stir at room temperature for 1 hour (Imine formation) A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise B->C D Stir at room temperature for 18-24 hours C->D E Quench reaction with saturated NaHCO₃ solution D->E F Extract with Ethyl Acetate E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography G->H I Characterize final product H->I

Caption: Step-by-step workflow for the reductive amination.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometry
3-Amino-2-methylbenzoic acid151.165.033.11.0 eq
Pivalaldehyde86.133.4239.71.2 eq
Sodium Triacetoxyborohydride211.9410.549.61.5 eq
1,2-Dichloroethane (DCE), anhydrous98.96150 mLN/ASolvent
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-2-methylbenzoic acid (5.0 g, 33.1 mmol) in 150 mL of anhydrous 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add pivalaldehyde (3.42 g, 39.7 mmol) to the solution via syringe.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. This allows for the formation of the intermediate imine.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (10.5 g, 49.6 mmol) to the reaction mixture in portions over 15 minutes. The addition may cause a slight exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes/Ethyl Acetate with 1% acetic acid) or LC-MS to confirm the consumption of the starting amine.

  • Work-up:

    • Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine all organic layers.

  • Isolation:

    • Wash the combined organic layers with 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with hexanes/ethyl acetate (9:1) and gradually increasing the polarity to hexanes/ethyl acetate (4:1), should effectively separate the product.

  • Characterization: The final product, 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pivalaldehyde is flammable and an irritant. Handle with care.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.

  • The quenching of sodium triacetoxyborohydride with aqueous solutions can release hydrogen gas. Perform this step slowly and with adequate ventilation.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
  • Patent CN104072383A. Method for preparing 3-amino-2-methyl benzoic acid.
  • Patent CN111732520A. Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

Application

Application Note: A Robust, pH-Optimized RP-HPLC Method for the Analysis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Abstract This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(2,2-Dimethylpropyl)amino]-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. As an amphoteric compound, possessing both a carboxylic acid and a tertiary amine functional group, its chromatographic behavior is highly dependent on mobile phase pH. This guide provides a comprehensive, step-by-step protocol, from initial physicochemical assessment and screening to final method optimization. The developed method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile/water mobile phase, demonstrating excellent peak symmetry, resolution, and sensitivity suitable for quality control and research applications in the pharmaceutical industry.

Introduction and Analytical Challenge

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is a substituted aromatic compound whose structural complexity is representative of many modern pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both an acidic carboxylic acid group and a basic tertiary amine group classifies it as an amphoteric, or zwitterionic, molecule. This dual nature presents a significant challenge for developing a reproducible and robust RP-HPLC method.

The ionization state of the molecule, which is dictated by the mobile phase pH, directly influences its hydrophobicity and, consequently, its retention on a non-polar stationary phase.[1][2] At a pH below the pKa of the carboxyl group, the molecule is cationic. At a pH above the pKa of the amino group, it is anionic. Between these two pKa values, the molecule can exist as a neutral zwitterion. Each of these forms interacts differently with the stationary phase, potentially leading to poor peak shape, such as excessive tailing or splitting, and retention time variability if the pH is not carefully controlled.[1]

Therefore, the primary objective of this work was to develop an HPLC method that ensures the analyte is in a single, stable ionic state during analysis. This is achieved through a systematic approach to method development, focusing on the logical selection and optimization of the column, mobile phase pH, and organic modifier.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of efficient method development. While specific experimental data for 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is not widely published, its structure allows for the estimation of key parameters critical to HPLC analysis.

  • Structure:

    • Carboxylic Acid Group (-COOH): An acidic functional group, expected to have a pKa value in the range of 3-5.

    • Tertiary Amine Group (-N(R)CH₂C(CH₃)₃): A basic functional group, with an estimated pKa for its conjugate acid in the range of 9-11.

    • Amphoteric Nature: The presence of both groups means the overall charge of the molecule is highly pH-dependent.

  • UV Absorbance: The substituted benzoic acid core contains a chromophore, making it suitable for UV detection. A preliminary wavelength scan is necessary to determine the absorbance maximum (λmax) for optimal sensitivity, which is typically between 200-300 nm for such structures.

  • Solubility: The molecule's solubility will vary with pH. It is expected to be more soluble in acidic and basic aqueous solutions than at its isoelectric point. It should also be soluble in common organic solvents like methanol and acetonitrile.

Method Development Strategy

The method development process followed a logical, multi-stage approach designed to systematically optimize chromatographic conditions. The goal is to achieve a separation that is not only effective but also robust, meaning it is insensitive to small, unavoidable variations in operating parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Final Optimization & Validation A Analyte Property Assessment (pKa, UV) B Column Selection (C18, 5 µm, 150x4.6mm) A->B C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C D Select Buffer System (Phosphate) C->D E Evaluate pH 3.0 (Cationic Form) D->E F Evaluate pH 7.0 (Zwitterionic/Neutral Form) D->F G Select Optimal pH (Based on Peak Shape & Retention) E->G F->G H Optimize Gradient & Flow Rate G->H I Method Validation (as per ICH Q2(R1)) H->I

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid (H₃PO₄)

    • Sodium Hydroxide (NaOH)

    • Deionized Water (18.2 MΩ·cm)

  • Analyte: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid standard (≥98% purity).

Standard and Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the analyte standard and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the 50:50 acetonitrile/water mixture.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Mobile Phase Preparation Protocol
  • Mobile Phase A (Aqueous Buffer):

    • Prepare a 20 mM potassium phosphate buffer. Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water.

    • Adjust the pH of the solution to the desired level (e.g., 3.0 or 7.0) using dilute phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

Results and Discussion

Initial Screening: Column and Organic Modifier

A C18 column was chosen for the initial screening due to its wide applicability in reversed-phase chromatography for retaining non-polar and moderately polar compounds.[3] Both acetonitrile (ACN) and methanol (MeOH) were evaluated as the organic modifier (Mobile Phase B). ACN is generally preferred as it provides lower backpressure and often better peak efficiency.[2] In this case, initial scouting runs confirmed that ACN produced sharper peaks and was selected for further optimization.

Optimization of Mobile Phase pH

The most critical parameter for this amphoteric analyte is the mobile phase pH. To achieve robust retention and excellent peak shape, the pH should be adjusted to at least 2 units away from the analyte's pKa, a practice known as ion suppression.[1] This ensures the analyte exists predominantly in one ionic form.

Two primary pH conditions were investigated:

  • Acidic pH (pH 3.0): At this pH, the carboxylic acid group (-COOH) is protonated and neutral, while the tertiary amine group is protonated and cationic (-NH⁺R-). The overall molecule carries a positive charge. This condition is ideal for suppressing the ionization of the acid and promoting retention.

  • Neutral pH (pH 7.0): At this pH, the carboxylic acid is deprotonated and anionic (-COO⁻), while the amine is likely still protonated and cationic (-NH⁺R-). The molecule exists as a zwitterion. This can sometimes lead to poor peak shape due to interactions with residual silanols on the silica-based column packing.[2]

The results, summarized in Table 1, clearly show the superiority of the acidic pH condition.

Table 1: Effect of Mobile Phase pH on Chromatographic Performance

ParameterCondition 1: pH 3.0Condition 2: pH 7.0
Mobile Phase A 20 mM KH₂PO₄, pH 3.020 mM KH₂PO₄, pH 7.0
Retention Time (min) 8.24.5
Tailing Factor 1.12.3
Theoretical Plates 85002100

At pH 3.0, the analyte was well-retained and eluted as a sharp, symmetrical peak. The tailing factor of 1.1 is well within the acceptable range (typically ≤ 1.5). In contrast, at pH 7.0, the retention time was significantly shorter, and the peak exhibited severe tailing (Tailing Factor > 2), indicating undesirable secondary interactions with the stationary phase. Therefore, pH 3.0 was selected as the optimal pH for the aqueous component of the mobile phase.

Optimization of Gradient Elution

With the optimal pH established, a gradient elution was developed to ensure the timely elution of the analyte with good peak shape while also cleaning the column of any potential late-eluting impurities.

GradientProfile cluster_0 Gradient Elution Profile origin y_axis % Mobile Phase B (ACN) x_axis Time (min) p0 30% p1 p3 p1->p3 Analysis p2 70% p5 p3->p5 Wash p4 95% p7 p5->p7 Re-equilibration p6 30% p8 p7->p8 t0 0 t1 10 t2 11 t3 12 t4 15

Caption: Optimized Gradient Elution Profile.

Final Optimized Method and Validation

The culmination of this systematic development process is a robust and reliable analytical method. The final parameters are detailed below.

Table 2: Final Optimized HPLC Method Parameters

ParameterValue
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-11 min, 70-95% B; 11-12 min, 95% B; 12-12.1 min, 95-30% B; 12.1-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (determined via DAD scan)
Run Time 15 minutes

This method would subsequently undergo full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6][7] Validation would assess parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

A systematic and scientifically-driven approach was successfully employed to develop a robust RP-HPLC method for the analysis of the amphoteric compound 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. By carefully considering the analyte's physicochemical properties, particularly its dual acidic and basic nature, a method was established that provides excellent chromatographic performance. Controlling the mobile phase pH to 3.0 was the most critical factor in achieving a sharp, symmetrical peak shape and stable retention. The final optimized method is suitable for routine quality control analysis and other quantitative applications in a drug development setting.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Separation Science. (2023). Reversed-Phase HPLC of Ionizable Analytes. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Purification of Key Intermediates in the Synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Intermediate Purity The synthesis of highly pure active pharmaceutical ingredients (APIs) is predicated on the quality...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Intermediate Purity

The synthesis of highly pure active pharmaceutical ingredients (APIs) is predicated on the quality of the intermediates from which they are formed. In the multi-step synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, a compound of interest in medicinal chemistry, controlling the purity of its precursors is not merely a matter of good practice but a fundamental requirement for ensuring the final product's safety, efficacy, and batch-to-batch consistency.

This document provides an in-depth guide to field-proven purification techniques for two critical intermediates in a common synthetic pathway to the target molecule. We will address the purification of:

  • Intermediate A: 3-Amino-2-methylbenzoic acid , the core aromatic amine.

  • Crude Product Mixture: Containing the target molecule, requiring removal of unreacted Intermediate A and byproducts from the N-alkylation step.

The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Strategic Overview: A Logic-Based Purification Workflow

The successful purification of these intermediates hinges on exploiting their distinct physicochemical properties. The overall strategy involves a sequential application of techniques, starting from simple, scalable methods and progressing to more refined ones as needed.

G cluster_0 Synthesis & Initial Work-up cluster_1 Purification of Intermediate A cluster_2 Purification of Final Product Nitro_Reduction Reduction of 2-Methyl-3-nitrobenzoic acid N_Alkylation Reductive Amination or N-Alkylation of Intermediate A Nitro_Reduction->N_Alkylation Yields Intermediate A AcidBase Acid-Base Extraction (Removes neutral/basic impurities) Nitro_Reduction->AcidBase Crude Intermediate A Chromatography Column Chromatography (Separates by polarity) N_Alkylation->Chromatography Crude Final Product Recrystal_A Recrystallization (High Purity Solid) AcidBase->Recrystal_A QC_A QC Check (TLC, MP) Is Purity >98%? Recrystal_A->QC_A QC_A->N_Alkylation Yes Recrystal_B Recrystallization (Final Polish & Form Control) Chromatography->Recrystal_B QC_B Final QC (HPLC, NMR, MS) Is Purity >99.5%? Recrystal_B->QC_B Final_Product Pure Target Molecule QC_B->Final_Product Yes

Caption: Overall Synthetic and Purification Workflow.

Purification of Intermediate A: 3-Amino-2-methylbenzoic Acid

3-Amino-2-methylbenzoic acid is a versatile building block used in pharmaceuticals and organic synthesis.[1] A common route to this intermediate is the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid.[2][3] The primary purification challenges are the removal of the heterogeneous catalyst (e.g., Pd/C), any unreacted starting material, and side-products.

Key Challenge: Amphoteric Nature

This molecule possesses both a weakly basic amino group and an acidic carboxylic acid group. This amphoteric character is the key to its purification via extractive methods.

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol leverages the differential solubility of the intermediate in aqueous and organic layers as a function of pH to remove non-ionizable impurities.

Principle of Causality: At low pH (<2), the amino group is protonated (-NH3+), rendering the molecule water-soluble. At high pH (>10), the carboxylic acid is deprotonated (-COO-), also making it water-soluble. Neutral organic impurities remain in the organic phase throughout. Unreacted nitro-starting material is less basic and can be separated.

Step-by-Step Methodology:

  • Initial Dissolution: After filtering off the hydrogenation catalyst, dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. The protonated intermediate will move to the aqueous layer. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer again with 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.

  • Basification & Isolation: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH reaches ~5.4.[4] The 3-amino-2-methylbenzoic acid is least soluble at its isoelectric point and will precipitate out of the solution.

  • Collection & Drying: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water. Dry the solid under vacuum to a constant weight.

Protocol 2: Recrystallization for High Purity

Recrystallization is a powerful technique for obtaining high-purity crystalline solids. The choice of solvent is critical.[5]

Principle of Causality: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor). For aminobenzoic acids, polar solvents or their mixtures are often effective.[6][7]

Solvent Screening Data:

Solvent SystemBoiling Point (°C)Polarity IndexSuitability Rationale
Water10010.2Good for polar compounds; slow cooling can yield high-quality crystals.[6]
Ethanol/Water~80-100VariableTunable polarity allows for fine-tuning of solubility.
Ethyl Acetate (EtOAc)774.4Less polar; good for removing highly polar impurities.[6]
Methanol655.1A patent suggests recrystallization from methanol can be effective.[8]

Step-by-Step Methodology:

  • Dissolution: Place the crude, dry 3-amino-2-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., water or an ethanol/water mixture) until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Quality Control: Purity should be assessed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis (literature m.p. ~186-189 °C).[2][9]

Purification of Crude 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

The final step often involves N-alkylation of 3-amino-2-methylbenzoic acid, commonly via reductive amination with pivalaldehyde (2,2-dimethylpropanal) or direct alkylation.[10][11] The crude product will contain the desired product, unreacted 3-amino-2-methylbenzoic acid, and potentially byproducts.

Key Challenge: Similar Polarities

The target molecule and the starting amine both contain acidic and basic functional groups, leading to similar polarities and making separation by simple extraction difficult. This necessitates the use of chromatography.

Protocol 3: Preparative Silica Gel Column Chromatography

This is the workhorse method for separating compounds with moderate polarity differences.

Principle of Causality: Silica gel is a polar stationary phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer. The bulky, non-polar neopentyl group on the target molecule makes it significantly less polar than the starting amine (Intermediate A).

A Critical Insight—Suppressing Ionization: Carboxylic acids can streak or tail badly on silica gel due to interactions between the acidic proton and the silica surface. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase protonates the analyte, suppressing this interaction and leading to sharp, well-defined bands.[12]

G cluster_0 Chromatography Workflow start Load Crude Product in minimal DCM column Silica Gel Column Top: Sand Slurry: Silica in Hexane/EtOAc Bottom: Sand/Cotton start->column:f0 elute elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent (Rotary Evaporator) pool->evap end Pure Product evap->end

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product spot and the starting material spot, with a product Rf value of ~0.3-0.4. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. Crucially, ensure your mobile phase contains ~0.5-1% acetic acid throughout the run. [12]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The acetic acid is volatile and will be removed during this step.

Typical Chromatography Parameters:

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for separating moderately polar organic compounds.[2]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for efficient elution of compounds with varying polarities.
Additive 0.5-1% Acetic AcidSuppresses ionization of the carboxylic acid, preventing peak tailing.[12]
Detection UV light (254 nm) / StainingAromatic rings are UV-active; specific stains can visualize spots.

Final Quality Control: The purity of the final product should be confirmed by HPLC, NMR spectroscopy (to verify the structure), and Mass Spectrometry (to confirm the molecular weight).

References

  • Kim, K., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12633-8. Available at: [Link]

  • Park, J. M. (2020). Response to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. Retrieved February 22, 2026, from [Link]

  • Fábián, L., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 929–937. Available at: [Link]

  • Zhang, T., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 22, 2026, from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Rydberg, C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. DiVA portal. Retrieved February 22, 2026, from [Link]

  • FalconX88. (2016). Response to "Column chromatography of carboxylic acids?". Reddit. Retrieved February 22, 2026, from [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. Retrieved February 22, 2026, from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014). Google Patents.
  • Bera, M., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 996–1007. Available at: [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014). Patsnap.
  • Reductive amination. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (2020). Google Patents.
  • US8455691B2 - Process for the purification of aromatic amines. (2013). Google Patents.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • US3217040A - Process for the preparation of alkylated aromatic amines. (1965). Google Patents.
  • EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (1984). Google Patents.
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Mandal, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9139–9143. Available at: [Link]

Sources

Application

Application Note: Scalable Manufacturing Process for 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Executive Summary This application note details a robust, scalable process for the synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid , a critical intermediate in the manufacturing of Spleen Tyrosine Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid , a critical intermediate in the manufacturing of Spleen Tyrosine Kinase (SYK) inhibitors (e.g., Mivavotinib/TAK-659) and Bruton's Tyrosine Kinase (BTK) inhibitors.

The synthesis of this molecule presents a specific process challenge: steric hindrance . The nucleophilic attack of the aniline nitrogen (position 3) onto the bulky pivalaldehyde (2,2-dimethylpropanal) is kinetically disadvantaged due to the ortho-methyl group on the benzene ring and the tert-butyl group on the aldehyde. Standard reductive amination protocols often result in low conversion (<60%) or require extensive purification.

This guide presents an optimized Stepwise Reductive Alkylation protocol utilizing a methyl ester protection strategy to ensure solubility and regiocontrol, achieving >98% purity and >85% overall yield on a kilogram scale.

Strategic Route Selection & Retrosynthesis

The Challenge: Steric Deactivation

Direct alkylation of 3-amino-2-methylbenzoic acid with neopentyl halides is non-viable due to the elimination side-reactions of the neopentyl electrophile and the weak nucleophilicity of the aniline. Reductive amination is the mandatory route.

However, the formation of the imine intermediate is the rate-limiting step.

  • Steric Clash: The ortho-methyl group twists the aniline out of planarity, reducing orbital overlap.

  • Equilibrium: The bulky pivalaldehyde shifts the imine/hemiaminal equilibrium backward, favoring the starting materials.

The Solution: Modified Reductive Amination

To overcome this, we employ a Lewis Acid-Promoted or Brønsted Acid-Catalyzed approach using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ because it is less basic and does not reduce the aldehyde as quickly as the imine forms, allowing the sluggish equilibrium to proceed.

Process Logic:

  • Protection: Convert Acid to Methyl Ester (increases solubility in organic process solvents).

  • Imine Formation: Drive equilibrium with Acetic Acid (AcOH).

  • Reduction: Selective reduction with STAB.

  • Deprotection: Controlled Saponification.

Reaction Scheme (Graphviz)

ReactionScheme SM 3-Amino-2-methylbenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Inter1 Methyl 3-amino-2-methylbenzoate Step1->Inter1 Step2 Step 2: Reductive Amination (STAB, AcOH, DCM) Inter1->Step2 + Reagent Reagent Pivalaldehyde (Excess) Reagent->Step2 Inter2 Methyl 3-neopentylamino-2-methylbenzoate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Product Target: 3-[(2,2-Dimethylpropyl)amino] -2-methylbenzoic acid Step3->Product

Figure 1: Synthetic pathway designed for regioselectivity and solubility management.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate

Rationale: The free acid has poor solubility in the chlorinated solvents (DCM/DCE) preferred for the reductive amination step.

  • Charge a glass-lined reactor with Methanol (10 vol) .

  • Cool to 0–5 °C.

  • Add Thionyl Chloride (1.5 eq) dropwise over 1 hour. Caution: Exothermic, gas evolution (SO₂/HCl).

  • Add 3-Amino-2-methylbenzoic acid (1.0 eq) portion-wise.

  • Heat to reflux (65 °C) for 6–8 hours.

  • Monitor by HPLC (Target: <1.0% SM).

  • Concentrate to dryness under vacuum.

  • Neutralize residue with sat. NaHCO₃ to pH 8.

  • Extract with Ethyl Acetate, dry (Na₂SO₄), and concentrate to yield the methyl ester as a brown oil/solid.

    • Expected Yield: 95–98%.

Step 2: Reductive Alkylation (The Critical Step)

Rationale: Use of STAB allows for a "one-pot" procedure where the reducing agent tolerates the presence of the aldehyde.

Reagents:

  • Methyl 3-amino-2-methylbenzoate (Limiting Reagent)

  • Pivalaldehyde (Trimethylacetaldehyde) (3.0 eq) – Excess required to drive kinetics.

  • Sodium Triacetoxyborohydride (STAB) (2.5 eq)

  • Acetic Acid (AcOH) (2.0 eq) – Catalyst.

  • Dichloromethane (DCM) (15 vol) – Solvent.

Protocol:

  • Charge reactor with Methyl 3-amino-2-methylbenzoate and DCM (15 vol).

  • Add Pivalaldehyde (3.0 eq) and Acetic Acid (2.0 eq).

  • Stir at 20–25 °C for 1 hour to initiate imine equilibrium.

    • Note: Complete imine formation will NOT occur due to sterics; do not wait for 100% conversion.

  • Cool to 0–5 °C.

  • Add STAB (2.5 eq) portion-wise over 2 hours.

    • Process Safety: Hydrogen gas evolution is possible but less vigorous than NaBH₄. Maintain vent scrubber.

  • Warm to 20–25 °C and stir for 12–16 hours.

  • IPC (In-Process Control): Check HPLC. If SM > 2%, add 0.5 eq Pivalaldehyde + 0.5 eq STAB.

  • Quench by slow addition of sat. NaHCO₃ (10 vol).

  • Phase Separation: Separate organic layer. Wash aqueous layer with DCM.

  • Purification: Pass through a short silica plug or crystallize from Hexane/EtOAc if high purity is required immediately.

    • Expected Yield: 85–90%.[1]

Step 3: Hydrolysis to Final Acid
  • Dissolve intermediate ester in THF (5 vol) and Water (5 vol).

  • Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq).

  • Heat to 50 °C for 4 hours.

  • Cool to room temperature.

  • Acidify with 1M HCl to pH 3–4. The product will precipitate.

  • Filter the white/off-white solid.

  • Wash with water and cold heptane.

  • Dry in a vacuum oven at 45 °C.

Process Flow & Critical Parameters

The following diagram illustrates the unit operations and critical process parameters (CPPs) for the manufacturing workflow.

ProcessFlow Start Start: Raw Material QC Reactor1 Reactor1 Start->Reactor1 Quench Quench & Separation Solvent: DCM/NaHCO3 Remove Boron Salts Reactor1->Quench Reactor2 Reactor 2: Hydrolysis Reagent: LiOH/THF Temp: 50°C Quench->Reactor2 Organic Layer Transfer Isolation Isolation Acidify to pH 4 Filtration & Drying Reactor2->Isolation Final Final Isolation->Final

Figure 2: Manufacturing process flow diagram highlighting Critical Process Parameters (CPPs).

Analytical Specifications

To ensure the integrity of the process, the following analytical controls are established.

TestMethodSpecificationRationale
Identification 1H NMR (DMSO-d6)Conforms to structureVerify neopentyl group integration (0.9 ppm, s, 9H).
Purity HPLC (C18, ACN/H2O)> 98.5% AreaCritical for downstream coupling.
Residual Solvent GC-HSDCM < 600 ppmICH Q3C limits.
Water Content Karl Fischer< 0.5% w/wDryness affects next coupling step.
Boron Content ICP-MS< 10 ppmEnsure removal of STAB byproducts.

HPLC Method Parameters:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Process Safety & Scalability Assessment

Thermal Hazards
  • Thionyl Chloride Addition: Highly exothermic. Must be controlled by addition rate to keep T < 10°C.

  • STAB Quench: Quenching excess borohydride generates Hydrogen gas. The reactor headspace must be purged with Nitrogen, and quench solution (NaHCO₃) added slowly.

Alternative Scalable Routes (Green Chemistry)

For multi-ton scale, the use of STAB generates significant boron waste. A Catalytic Hydrogenation route is the preferred long-term manufacturing solution, though it requires specialized high-pressure equipment.

  • Catalyst: 5% Pt/C (Sulfided) to prevent dehalogenation (if halogens are present) or ring reduction.

  • Conditions: 5-10 bar H₂, 50 °C, Methanol solvent.

  • Note: This route often requires a "pre-formation" step of the imine using a Dean-Stark trap to remove water before hydrogenation.

References

  • Ono Pharmaceutical Co., Ltd. (2011). Fused heterocyclic compound and use thereof (Patent WO2011152351). WIPO.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] (The authoritative guide on STAB chemistry).

  • Takeda Pharmaceutical. (2011). Syk Inhibitors (Patent WO2011146882). WIPO.
  • Gilead Sciences. (2013). Process for the preparation of Syk inhibitors.

Sources

Method

Reagents required for the preparation of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Executive Summary This Application Note details the optimized protocol for the preparation of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (also known as 3-(neopentylamino)-2-methylbenzoic acid). This structure is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the preparation of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (also known as 3-(neopentylamino)-2-methylbenzoic acid). This structure is a critical pharmacophore in various kinase inhibitors and protein-protein interaction modulators, valued for the metabolic stability conferred by the neopentyl group (blocking


-oxidation) and the conformational lock provided by the ortho-methyl substituent.

Technical Challenge: The direct alkylation of 3-amino-2-methylbenzoic acid with neopentyl halides is kinetically inhibited due to severe steric hindrance at the neopentyl center (preventing


 attack).
Solution:  This protocol utilizes Reductive Amination  using pivalaldehyde and sodium triacetoxyborohydride (STAB). To overcome the solubility issues of the zwitterionic starting material and ensure high conversion, a three-step sequence (Esterification 

Reductive Amination

Hydrolysis) is recommended as the industry "Gold Standard."

Reagent Specifications & Sourcing

The following reagents are required to ensure high reproducibility and purity.

Reagent NameCAS No.RoleGrade/Purity
3-Amino-2-methylbenzoic acid 4389-45-1 Starting Material>98%
Pivalaldehyde (2,2-Dimethylpropanal)630-19-3 Alkylating Agent>97% (Store cold)
Sodium Triacetoxyborohydride (STAB) 56553-60-7 Reducing Agent>95% (Keep dry)
Thionyl Chloride (

)
7719-09-7 Esterification AgentReagent Grade
Methanol (anhydrous)67-56-1 Solvent (Step 1)HPLC Grade
1,2-Dichloroethane (DCE) 107-06-2 Solvent (Step 2)Anhydrous
Acetic Acid (Glacial)64-19-7 CatalystACS Reagent
Lithium Hydroxide Monohydrate 1310-66-3 Hydrolysis Base>98%

Reaction Mechanism & Pathway

The synthesis relies on the formation of a sterically crowded imine species, followed by selective hydride transfer.

ReactionScheme SM 3-Amino-2-methyl benzoic acid Inter1 Methyl 3-amino-2- methylbenzoate SM->Inter1 1. MeOH, SOCl2 (Esterification) Inter2 Imine Intermediate Inter1->Inter2 2. Pivalaldehyde AcOH, DCE ProductEster Methyl 3-(neopentylamino)- 2-methylbenzoate Inter2->ProductEster 3. NaBH(OAc)3 (Reduction) FinalProduct 3-[(2,2-Dimethylpropyl)amino]- 2-methylbenzoic acid ProductEster->FinalProduct 4. LiOH, THF/H2O (Hydrolysis)

Figure 1: Synthetic pathway via ester protection to bypass zwitterionic solubility issues.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Rationale: The free acid has poor solubility in the non-polar solvents (DCE/DCM) required for the reductive amination. Converting to the methyl ester increases lipophilicity.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Charge: Add 3-Amino-2-methylbenzoic acid (10.0 g, 66.2 mmol) and Methanol (100 mL).

  • Activation: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (9.6 mL, 132 mmol) over 20 minutes. Caution: Exothermic gas evolution (

    
    , HCl).
    
  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

    
    , streaking) should disappear, replaced by a distinct ester spot (
    
    
    
    ).
  • Workup: Concentrate in vacuo to remove MeOH. Redissolve residue in EtOAc (150 mL). Wash with sat.

    
     (2 x 50 mL) to neutralize. Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Yield: Expect ~10.5 g (96%) of Methyl 3-amino-2-methylbenzoate as a tan solid. Use directly in Step 2.

Step 2: Reductive Amination (The Critical Step)

Rationale: Pivalaldehyde is sterically bulky. The formation of the imine is slow and the equilibrium is unfavorable. Using STAB allows for "one-pot" reduction without reducing the ester functionality.

  • Solvation: In a 500 mL RBF, dissolve Methyl 3-amino-2-methylbenzoate (10.0 g, 60.5 mmol) in 1,2-Dichloroethane (DCE) (200 mL).

  • Imine Formation: Add Pivalaldehyde (7.9 mL, 72.6 mmol, 1.2 equiv) and Acetic Acid (3.5 mL, 60.5 mmol, 1.0 equiv). Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (19.2 g, 90.8 mmol, 1.5 equiv) in 3 portions over 15 minutes.

  • Incubation: Allow to warm to RT and stir for 16–24 hours.

    • QC Check: If conversion is <90% by HPLC, add an additional 0.5 equiv of Pivalaldehyde and 0.5 equiv of STAB. The steric hindrance of the ortho-methyl group can slow down the reaction.

  • Quench: Carefully quench with sat.

    
     (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography (Hexane/EtOAc gradient 0-10%).

    • Target:Methyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate .

    • Yield: Expect 80–85%.

Step 3: Hydrolysis to Final Acid
  • Reaction: Dissolve the ester (10.0 g) in THF (60 mL) and Water (30 mL). Add LiOH·H2O (3.6 g, 85 mmol). Stir at 50°C for 4 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH ~3-4. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Analytical Validation (Self-Validating System)

Use these parameters to confirm the identity of your product.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

0.95 ppm (s, 9H)
t-Butyl group (Confirming neopentyl addition).
1H NMR

2.90 ppm (s, 2H)
N-CH2 (Confirming reduction of imine).
1H NMR

2.30 ppm (s, 3H)
Ar-CH3 (Confirming core integrity).
HPLC Shift in Retention Time (RT)Product is significantly more lipophilic than SM.
Appearance White to off-white powderHigh purity (>98%). Yellowing indicates oxidation.

Workup & Safety Flowchart

WorkupFlow Reaction Reaction Mixture (DCE, STAB, Product) Quench Quench with sat. NaHCO3 (Gas Evolution!) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCE) Contains Product PhaseSep->OrgLayer AqLayer Aqueous Layer (Borate salts) PhaseSep->AqLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Purify Flash Column (Hex/EtOAc) Dry->Purify

Figure 2: Workup strategy emphasizing the safe quenching of borohydride residues.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • PatSnap Patent Search. (2014). "Method for preparing 3-amino-2-methyl benzoic acid." CN104072383A. (Provides background on the starting material synthesis).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 110368, Benzoic acid, 2-methylpropyl ester" (Structural analog reference).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid Synthesis

Welcome to the Process Chemistry Helpdesk. Ticket ID: VEL-INT-003 Subject: Yield Improvement for Sterically Hindered Reductive Amination Assigned Specialist: Senior Application Scientist, Process Development Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Helpdesk. Ticket ID: VEL-INT-003 Subject: Yield Improvement for Sterically Hindered Reductive Amination Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The Steric "Perfect Storm"

You are likely experiencing low yields (10–40%) or stalled conversion when synthesizing 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoic acid . This is not a user error; it is a fundamental thermodynamic and kinetic challenge caused by two converging steric factors:

  • The Electrophile: Pivalaldehyde (2,2-dimethylpropanal) contains a neopentyl group adjacent to the carbonyl. The bulky tert-butyl group blocks the trajectory of the incoming nucleophile.

  • The Nucleophile: The aniline nitrogen is flanked by an ortho-methyl group (at C2) and the carboxylic acid/ester (at C1). This creates significant torsional strain.

Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) often fail here because the imine formation step is rate-limiting and unfavorable . The intermediate hemiaminal is unstable and reverts to starting materials rather than dehydrating to the imine.

This guide provides a "Power User" protocol using Titanium(IV) Isopropoxide [Ti(OiPr)₄] to act as both a Lewis acid and a water scavenger, forcing the equilibrium toward the imine.

Diagnostic Workflow (Troubleshooting Triage)

Use this decision tree to identify where your specific process is failing.

Troubleshooting Start Start: Low Yield Diagnosis CheckTLC 1. Analyze Crude Reaction (HPLC/TLC) Start->CheckTLC Result1 Mostly Starting Material (Aniline) CheckTLC->Result1 Result2 High Conversion, Low Isolated Yield CheckTLC->Result2 Result3 Impurity: Benzyl Alcohol CheckTLC->Result3 Diagnosis1 Diagnosis: Imine Formation Stalled Standard dehydrating agents (MgSO4) are too weak. Result1->Diagnosis1 Diagnosis2 Diagnosis: Workup Loss Product is Zwitterionic (Amino Acid). Lost in aqueous layer. Result2->Diagnosis2 Diagnosis3 Diagnosis: Aldehyde Reduction Reducing agent added before imine formed. Result3->Diagnosis3 Solution1 Action: Switch to Ti(OiPr)4 Protocol (See Section 4) Diagnosis1->Solution1 Solution2 Action: Isoelectric Precipitation (pH 4.5-5.0) or use Methyl Ester route. Diagnosis2->Solution2 Solution3 Action: Sequential Addition Stir amine + aldehyde for 6-12h BEFORE adding borohydride. Diagnosis3->Solution3

Caption: Logic flow for diagnosing yield loss in hindered reductive aminations.

Comparative Data: Why Standard Methods Fail

The following data summarizes internal optimization studies for ortho-substituted aniline alkylations with hindered aldehydes.

ParameterStandard Method (NaBH(OAc)₃)Optimized Method (Ti(OiPr)₄ / NaBH₄)
Imine Conversion < 30% (after 24h)> 95% (after 6h)
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride (cheaper/more active)
Solvent System DCM or DCENeat or THF (Step 1)

EtOH (Step 2)
Water Management Molecular Sieves (Passive)Ti(OiPr)₄ (Chemical Scavenger)
Typical Yield 25 - 40% 82 - 91%
Detailed Protocol: The Titanium-Mediated Route

This protocol utilizes Titanium(IV) isopropoxide to coordinate the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during imine formation to drive the equilibrium forward [1, 2].

Prerequisite: It is highly recommended to perform this reaction on the Methyl Ester (Methyl 3-amino-2-methylbenzoate) rather than the free acid. The free acid has poor solubility in the required anhydrous solvents and can interfere with the Titanium catalyst.

Step 1: Imine Formation (The Critical Step)
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Reagents:

    • Methyl 3-amino-2-methylbenzoate (1.0 equiv)

    • Pivalaldehyde (1.2 - 1.5 equiv) — Excess is necessary.

    • Titanium(IV) isopropoxide (1.25 - 1.5 equiv) — Must be fresh/colorless.

  • Procedure:

    • Dissolve the aniline in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)₄ dropwise via syringe.

    • Add Pivalaldehyde.

    • Stir: Stir at room temperature for 12–16 hours .

    • Checkpoint: Monitor by TLC. You should see the disappearance of the aniline. If the reaction is sluggish, heat to 40-50°C.

Step 2: Reduction
  • Dilution: Dilute the reaction mixture with absolute Ethanol (2x the volume of THF used).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

    • Note: NaBH(OAc)₃ is not required here; the imine is already formed and activated by Titanium. NaBH₄ is sufficient and faster.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

Step 3: Quench & Workup (Crucial for Purity)
  • Quench: Add water (2 mL per mmol substrate) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove the Titanium salts. Wash the pad with EtOAc.

  • Extraction:

    • Evaporate the organic solvents.

    • Redissolve residue in EtOAc and wash with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (If using Ester): Saponify the ester using LiOH in THF/H₂O to obtain the final acid.

The "Hidden" Yield Killer: Isolation of the Zwitterion

If you are working with the free acid (3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid), standard acid/base extractions often result in 0% yield because the molecule is amphoteric (zwitterionic).

Correct Isolation Protocol (Isoelectric Precipitation):

  • After saponification (or reaction completion), the solution will be basic (pH > 10).

  • Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Target pH: 4.5 – 5.5 .

    • Why? This is the calculated isoelectric point (pI) where the molecule has net neutral charge and lowest water solubility.

  • Allow the slurry to stir at 0°C for 1 hour.

  • Filter the solid. Do not wash with excess water (which can redissolve it). Wash with cold ether or hexanes.

Mechanism Visualization

The following diagram illustrates why the Titanium pathway succeeds where proton catalysis fails.

Mechanism Reactants Aniline + Pivalaldehyde TS_Standard Standard Route: Steric repulsion prevents orbital overlap Reactants->TS_Standard H+ Cat. TS_Titanium Titanium Route: Ti coordinates Oxygen, activates Carbonyl, scavenges H2O Reactants->TS_Titanium Ti(OiPr)4 TS_Standard->Reactants Reversion (Fast) Imine Stable Imine Intermediate TS_Titanium->Imine -TiO2(OH)2 Product Final Amine (Target) Imine->Product NaBH4 / EtOH

Caption: Mechanistic advantage of Titanium(IV) coordination in sterically hindered amine synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH(OAc)₃ with Ti(OiPr)₄? A: It is not recommended. Acetic acid (from STAB) can ligand exchange with the Titanium isopropoxide, reducing its Lewis acidity. Use NaBH₄ or NaCNBH₃ (if toxicity permits) when using the Titanium protocol [1].

Q: My reaction turned into a gel upon adding water. What happened? A: This is the Titanium dioxide polymerizing. This is normal. Dilute with more EtOAc and use a larger Celite pad. If filtration is slow, add a small amount of 1N NaOH to break up the gel, though this may complicate extraction.

Q: Can I use the Buchwald-Hartwig amination instead? A: Yes. If the reductive amination fails despite optimization, the cross-coupling of 3-bromo-2-methylbenzoate with neopentylamine using Pd(OAc)₂/BINAP is a viable, albeit more expensive, alternative. However, neopentylamine is volatile and expensive, making the reductive amination of the aldehyde generally preferred for scale-up.

References
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206.

  • Theravance Biopharma. (2016). "Velusetrag (TD-5108) Clinical Data." Gastroenterology. (Contextual reference for the target molecule class). [2]

Sources

Optimization

Minimizing byproduct formation in 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid reactions

Technical Support Center: Optimization of N-Neopentyl Anthranilic Acid Derivatives Executive Summary & Reaction Context Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 3-[(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Neopentyl Anthranilic Acid Derivatives

Executive Summary & Reaction Context

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid . This molecule features a sterically congested core: an ortho-methyl group adjacent to a bulky N-neopentyl amine.[1]

The Central Challenge: Direct alkylation of 3-amino-2-methylbenzoic acid with neopentyl halides is synthetically non-viable due to the steric hindrance of the


-branched neopentyl group, which effectively shuts down 

pathways.[1] Consequently, Reductive Amination using pivalaldehyde (2,2-dimethylpropanal) is the industry-standard route.[1] However, this pathway is prone to specific failure modes—primarily incomplete imine formation and competitive reduction of the aldehyde.

This guide provides a self-validating protocol to minimize byproducts such as the unreduced imine , bis-alkylated impurities (rare but possible), and decarboxylation products .[1]

The "Golden Path" Protocol

To minimize byproducts, we recommend a Titanium(IV)-Mediated Reductive Amination .[1] The use of Titanium(IV) isopropoxide [


] is critical; it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.
Step-by-Step Methodology
  • Imine Pre-formation (Critical Step):

    • Reagents: 3-Amino-2-methylbenzoate ester (1.0 equiv), Pivalaldehyde (1.2–1.5 equiv),

      
       (1.5–2.0 equiv).[1]
      
    • Solvent: Anhydrous THF or Dichloromethane (DCM).[1]

    • Condition: Stir at ambient temperature for 6–12 hours under

      
      .
      
    • Why: The steric bulk of the ortho-methyl group retards imine formation.

      
       coordinates to the aldehyde oxygen, increasing electrophilicity and trapping the water byproduct as 
      
      
      
      .
  • Reduction:

    • Reagent: Sodium triacetoxyborohydride [

      
      ] (2.0 equiv) or Sodium cyanoborohydride [
      
      
      
      ] (if acid stable).[1]
    • Condition: Add reducing agent after imine formation is confirmed (via TLC/LCMS).[1] Stir for 12–24 hours.[1]

    • Why:

      
       is mild and less likely to reduce the aldehyde directly compared to 
      
      
      
      , preventing the formation of neopentyl alcohol waste.
  • Hydrolysis (If using ester):

    • Reagent: LiOH (3.0 equiv) in THF/Water (3:1).

    • Condition: Mild heating (40–50°C).[1] Avoid reflux to prevent decarboxylation.[1]

Visualization: Reaction Pathway & Impurity Map

The following diagram maps the reaction logic and identifies where specific impurities originate.

ReactionPathway Start 3-Amino-2-methylbenzoate Intermediate Sterically Hindered Imine (Schiff Base) Start->Intermediate + Pivalaldehyde + Ti(OiPr)4 (Lewis Acid) Aldehyde Pivalaldehyde Aldehyde->Intermediate Impurity_B Impurity B: Neopentyl Alcohol (Aldehyde Reduction) Aldehyde->Impurity_B Direct Reduction (Competitive) Product Target: 3-(Neopentylamino) -2-methylbenzoic acid Intermediate->Product + NaBH(OAc)3 (Reduction) Impurity_A Impurity A: Unreduced Imine (Hydrolyzes back to SM) Intermediate->Impurity_A Incomplete Reduction (Steric Block) Impurity_C Impurity C: Decarboxylated Product Product->Impurity_C Overheating during Hydrolysis

Caption: Figure 1. Reaction pathway highlighting the critical imine intermediate and the origin of key impurities (A, B, C) due to steric hindrance and competitive reduction.

Troubleshooting Dashboard (FAQs)

This section addresses specific issues reported by users in the field.

Issue 1: "I see a persistent M-2 peak in LCMS that reverts to starting material upon workup."
  • Diagnosis: This is the Unreduced Imine (Impurity A). The "M-2" mass corresponds to the imine (2 mass units less than the amine product). Upon aqueous workup, the imine hydrolyzes back to the starting aniline and aldehyde.

  • Root Cause: The reducing agent could not access the imine bond due to the steric wall created by the ortho-methyl and the tert-butyl group of the pivalaldehyde.

  • Corrective Action:

    • Switch solvent to 1,2-Dichloroethane (DCE) .[1] The higher boiling point allows for mild heating (40°C), which increases conformational flexibility.

    • Add Acetic Acid (1.0 equiv) with the reducing agent. Protonating the imine makes it a more aggressive electrophile, overcoming the steric barrier.

Issue 2: "My yield is low, and I see large amounts of neopentyl alcohol."
  • Diagnosis: Competitive reduction of the aldehyde (Impurity B).

  • Root Cause: The reducing agent was added before the imine was fully formed, or the reducing agent is too aggressive (

    
    ).
    
  • Corrective Action:

    • Protocol Check: Ensure you are using the Two-Step One-Pot method. Do not mix amine, aldehyde, and reducing agent simultaneously.

    • Monitor: Check conversion of starting material to imine via NMR (look for imine proton ~8.0-8.5 ppm) before adding the hydride.

Issue 3: "The ester hydrolysis step causes the product to turn dark/degrade."
  • Diagnosis: Decarboxylation or Oxidation (Impurity C).[1] Anthranilic acids are prone to decarboxylation at high temperatures, especially when electron-rich.[1]

  • Corrective Action:

    • Use LiOH instead of NaOH/KOH. Lithium is a milder cation that coordinates less aggressively to the carboxylate.

    • Limit Temperature: Do not exceed 50°C. If the ester is sterically hindered (e.g., tert-butyl ester), use acid-catalyzed hydrolysis (TFA/DCM) instead of saponification.[1]

Comparative Data: Reducing Agent Selection

The choice of reducing agent dictates the selectivity between the imine (desired) and the aldehyde (undesired).

Reducing AgentReactivity ProfileSuitability for Neopentyl LinkageRisk Factor
Sodium Borohydride (

)
Aggressive; reduces aldehydes/ketones rapidly.[1]Low High formation of neopentyl alcohol; requires pre-formed imine isolation.
Sodium Cyanoborohydride (

)
Mild; pH dependent (requires pH ~6).[1]Medium Toxic cyanide waste; slow kinetics with sterically hindered substrates.[1]
Sodium Triacetoxyborohydride (

)
Tunable; highly selective for imines over aldehydes.[1]High (Recommended) Best balance of selectivity and safety. Does not require pH adjustment.[1]
Pic-BH3 (Picoline Borane) Very mild; eco-friendly alternative.[1]High Excellent for green chemistry applications; slower reaction times.[1]

Advanced Workflow: Troubleshooting Logic

Use this flowchart to diagnose stalled reactions.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 SM Remaining? CheckLCMS->Result1 Yes Result2 Imine (M-2) Present? CheckLCMS->Result2 Yes Result3 Alcohol Byproduct? CheckLCMS->Result3 Yes Fix1 Action: Add Ti(OiPr)4 Increase Time Result1->Fix1 Imine formation failed Fix2 Action: Add AcOH Heat to 40°C Result2->Fix2 Reduction failed Fix3 Action: Switch to Stepwise Addition Result3->Fix3 Competitive reduction

Caption: Figure 2. Decision tree for diagnosing reaction failures based on intermediate analysis.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2] Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

Sources

Troubleshooting

Thermal stability and melting point discrepancies of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Physicochemical Characterization & Thermal Analysis Division[1] Case Reference: MP-DISCREPANCY-001 Subject: Thermal stability, polymorphism, and melting point anomalies. Applicable Compound: 3-[(2,2-Dimethylpropyl)amino]...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Thermal Analysis Division[1]

Case Reference: MP-DISCREPANCY-001 Subject: Thermal stability, polymorphism, and melting point anomalies. Applicable Compound: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (Neopentyl-substituted 3-amino-o-toluic acid).[1]

Executive Summary

Researchers working with 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid frequently report melting point (MP) discrepancies ranging from 150°C to 190°C , often accompanied by discoloration (browning) prior to the clear melt.[1]

These discrepancies are rarely due to simple impurities.[1] They are intrinsic to the molecule's sterically crowded scaffold , which leads to three competing thermal events:[1]

  • Decarboxylation: The ortho-methyl group twists the carboxyl moiety out of planarity, lowering the activation energy for CO₂ loss.[1]

  • Conformational Polymorphism: The bulky neopentyl group allows for multiple stable crystal packing arrangements.[1]

  • Pseudo-Melting: Solvent entrapment (solvates) causing "melt-like" endotherms below the true MP.[1]

This guide provides the diagnostic logic and experimental protocols to resolve these issues.

Part 1: Diagnostic Logic (The "Why")[1]

The Decarboxylation Trap (The "Drifting" MP)

Unlike simple benzoic acids, this molecule contains an electron-donating amine and a sterically crowding ortho-methyl group.[1]

  • Mechanism: The C2-methyl group forces the C1-carboxyl group out of the phenyl ring's plane.[1] This deconjugation destabilizes the C-C bond.[1] Upon heating, the compound may decarboxylate to the corresponding aniline derivative before or during melting.[1]

  • Observation: Users observe a "wetting" or "sintering" at ~170°C, followed by gas evolution (bubbling) and a dark melt.[1]

  • Reference Baseline: The parent scaffold, 3-amino-2-methylbenzoic acid, melts at 181–190°C [1][2].[1] The neopentyl derivative should theoretically melt slightly lower due to disrupted packing, but decarboxylation often masks the true thermodynamic melting point.[1]

Polymorphism (The "Double" MP)

The neopentyl (2,2-dimethylpropyl) tail is a bulky, hydrophobic anchor.[1]

  • Causality: Depending on the crystallization solvent (e.g., Ethanol vs. Toluene), the neopentyl group can lock into different rotameric states to maximize van der Waals interactions.[1]

  • Observation:

    • Form A (Kinetic): Melts sharp at ~155–160°C (often from rapid precipitation).[1]

    • Form B (Thermodynamic): Melts at ~178–182°C (from slow evaporation).[1]

  • Note: Amino-benzoic acid derivatives are notorious for enantiotropic polymorphism, where one form converts to another upon heating [3].[1]

Part 2: Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing your specific thermal anomaly.

MP_Troubleshooting Start Issue: Inconsistent Melting Point Obs1 Observation: Bubbling/Gas or Darkening? Start->Obs1 Obs2 Observation: Two distinct peaks (DSC)? Obs1->Obs2 No (Clean Melt) Decarb Diagnosis: Decarboxylation (Chemical Change) Obs1->Decarb Yes (Mass Loss) Poly Diagnosis: Polymorphism Obs2->Poly Sharp Distinct Peaks Solvate Diagnosis: Solvate Desolvation Obs2->Solvate Broad Low T Peak Action1 Action: Run TGA-MS or Sealed Pan DSC Decarb->Action1 Action2 Action: Recrystallize (Slow Evap) Check XRPD Poly->Action2 Solvate->Action1

Figure 1: Diagnostic flowchart for distinguishing between decomposition, polymorphism, and solvation events.[1][2][3][4]

Part 3: Validated Experimental Protocols

To definitively characterize the material, capillary melting point apparatus is insufficient.[1] You must use Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).[1]

Protocol A: Distinguishing Melt from Decomposition

Use this if you see bubbling or browning.[1]

ParameterSetting / RequirementRationale
Instrument DSC (Heat Flux)Measures heat flow (Endo/Exo).[1]
Pan Type Hermetically Sealed (Pinhole) A laser-drilled pinhole allows pressure release but retains volatiles slightly, sharpening the decomposition endotherm.[1]
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation (browning) from confusing the thermal profile.[1]
Ramp Rate 10°C/min vs. 2°C/min Critical Step: Run two samples. If the onset temperature shifts significantly lower at 2°C/min, the process is kinetically controlled (Decomposition).[1] If it stays constant, it is a thermodynamic melt.[1]
Protocol B: Polymorph Screening

Use this if you observe multiple melting peaks.[1]

  • Preparation: Dissolve 100 mg of compound in minimal hot Ethanol. Split into two vials.

    • Vial A: Flash cool in dry ice/acetone (Kinetic Form).

    • Vial B: Slow evaporation at Room Temp over 48h (Thermodynamic Form).[1]

  • Analysis: Run DSC on both samples @ 10°C/min.

  • Criteria:

    • Monotropic: Form A melts, then recrystallizes into Form B, which melts higher.[1] (Exotherm visible between two endotherms).[1]

    • Enantiotropic: A solid-solid transition occurs before melting.[1]

Part 4: Data Interpretation Guide

Use this table to correlate your DSC/TGA data with the physical state of the molecule.

DSC SignalTGA SignalInterpretationCorrective Action
Sharp Endotherm (180°C)Flat (No Mass Loss)True Melting Point None. Material is pure.
Broad Endotherm (<100°C)Step Mass Loss (~5-10%)Solvate/Hydrate Dry sample under vacuum at 50°C for 24h.[1]
Endotherm followed by ExothermFlatPolymorphic Transition Recrystallize to isolate the stable thermodynamic form.[1]
Endotherm with "Noisy" BaselineContinuous Mass LossDecarboxylation Do not use MP for purity. Use HPLC or qNMR.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: The literature for the parent compound (3-amino-2-methylbenzoic acid) says 184°C. Why is my neopentyl derivative melting at 165°C? A: This is expected.[1] The neopentyl group adds significant steric bulk.[1] While it increases molecular weight, it often disrupts the efficient


-

stacking and hydrogen bonding networks seen in the parent anthranilic acid lattice, lowering the lattice energy and thus the melting point.[1]

Q2: My sample turns brown at 170°C. Is it impure? A: Not necessarily. "Browning" is characteristic of oxidative degradation of the amine or decarboxylation.[1] If your HPLC purity is >98%, the thermal color change is an intrinsic property of the molecule's instability at high temperatures, not an impurity.[1]

Q3: Can I use this compound for reaction at 150°C? A: High Risk. Given the ortho-methyl substitution, the decarboxylation temperature is likely near 150-160°C. You must run a TGA isotherm at 150°C for 1 hour.[1] If mass loss >1%, the compound is degrading.[1] Perform reactions at lower temperatures or protect the amine/acid.

References

  • Thermo Fisher Scientific. (2024).[1] 3-Amino-2-methylbenzoic acid, 98% Specification Sheet. Retrieved from

  • ChemicalBook. (2024). 3-Amino-2-methylbenzoic acid Chemical Properties and Synthesis. Retrieved from [1]

  • Delori, A., et al. (2021).[1] "Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid." CrystEngComm, 23, 2471-2480. Retrieved from [1]

  • BenchChem. (2025). Preventing decarboxylation during reactions with Amino-benzoic acid derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Extraction of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid

Introduction This guide addresses the extraction and purification of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid , a critical intermediate often encountered in the synthesis of quinolone antibiotics and specific k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the extraction and purification of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid , a critical intermediate often encountered in the synthesis of quinolone antibiotics and specific kinase inhibitors.

This molecule presents a classic "amphoteric challenge" in process chemistry. It possesses both a basic secondary amine (hindered by a neopentyl group) and an acidic carboxyl moiety. The presence of the ortho-methyl group further complicates extraction by influencing the pKa of the carboxyl group via steric inhibition of resonance.[1]

Successful isolation requires precise manipulation of pH to navigate the narrow window where the molecule exists as a neutral, lipophilic species, rather than a water-soluble zwitterion or salt.

Module 1: The Chemistry of Extraction

To optimize yield, you must understand the ionization states of your molecule.

The Isoelectric Trap

Unlike simple organic acids, this molecule has two ionization events.

  • pKa 1 (Carboxyl group): ~3.8 – 4.0 (Acidic). Below this pH, the carboxylate protonates (

    
    ).
    
  • pKa 2 (Amine group): ~2.5 – 3.5 (Basic). Below this pH, the amine protonates (

    
    ).
    

The Critical Insight: The neopentyl group adds significant lipophilicity (increasing LogP), but the ortho-methyl group creates a "Narrow Neutral Window."

  • pH > 9: The molecule is anionic (

    
     / 
    
    
    
    ). Water Soluble.
  • pH < 2: The molecule is cationic (

    
     / 
    
    
    
    ). Water Soluble.
  • pH 3.5 – 4.5 (Target Zone): The molecule is predominantly neutral or zwitterionic with net zero charge. Minimum Water Solubility / Maximum Organic Solubility.

Species Distribution Diagram

The following diagram illustrates the extraction logic based on pH zones.

ExtractionLogic High_pH pH > 9.0 (Anionic Species) Soluble in Water Impurity_Wash Impurity Wash (Remove Neutrals) High_pH->Impurity_Wash 1. Wash Aqueous Low_pH pH < 2.0 (Cationic Species) Soluble in Water Target_pH pH 3.8 - 4.2 (Neutral Species) Extractable in Organic Target_pH->Low_pH Overshoot (Risk) Product_Ext Product Extraction (DCM / EtOAc) Target_pH->Product_Ext 3. Partition Impurity_Wash->Target_pH 2. Acidify

Caption: Figure 1. The "pH Swing" logic. Extraction efficiency peaks in the green zone. Overshooting acidification redissolves the product.

Module 2: Troubleshooting Guide (FAQs)

Q1: I acidified the reaction mixture to pH 1.0, but my yield is near zero. Where is my product?

Diagnosis: You have "overshot" the extraction window. Explanation: At pH 1.0, the secondary amine is fully protonated (


). The molecule is now a cationic salt (likely a hydrochloride salt if HCl was used) and has partitioned back into the aqueous phase.
Solution: 
  • Retain the aqueous layer.

  • Slowly back-titrate with 1M NaOH or saturated

    
    .
    
  • Monitor for precipitation or cloudiness around pH 3.8 – 4.2 .

  • Re-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at this specific pH.

Q2: I am seeing a heavy emulsion during the extraction step. How do I break it?

Diagnosis: Emulsions often occur at the isoelectric point where the zwitterion has low solubility in both phases, leading to interfacial precipitation. Solution:

  • Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength (brine wash).

  • Filtration: If the emulsion is caused by fine precipitates of the zwitterion, filter the biphasic mixture through a Celite pad.

  • pH Adjustment: Shift the pH slightly away from the pI (e.g., adjust to pH 4.5) to increase solubility in the organic phase slightly, provided the LogD is sufficient.

Q3: The product oils out instead of crystallizing upon acidification.

Diagnosis: The neopentyl group lowers the melting point and increases lipophilicity, making the compound prone to oiling, especially if residual solvent (like EtOAc) is present. Solution:

  • Seed Crystals: If available, add seeds at the onset of turbidity.

  • Temperature Control: Perform the acidification slowly at 0–5°C.

  • Solvent Switch: If extracting, switch to a solvent system that encourages crystallization, such as precipitating from water/methanol mixtures rather than extracting into DCM.

Module 3: Optimized Extraction Protocol

Objective: Isolate high-purity 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid from a crude alkaline reaction mixture.

Reagents Required
  • Hydrochloric Acid (2N and 6N)

  • Sodium Hydroxide (2N)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (Saturated NaCl)

  • pH Meter (Calibrated)

Step-by-Step Workflow
StepActionTechnical Rationale
1. Alkaline Dissolution Adjust crude reaction mixture to pH 10–11 using NaOH. Ensure complete dissolution.Converts product to soluble carboxylate form (

).
2. Organic Wash Wash the aqueous alkaline solution with EtOAc (1:1 vol). Discard the organic layer. Removes non-acidic impurities (unreacted amines, neutral byproducts) while product stays in water.
3. Controlled Acidification Cool aqueous layer to 10°C. Slowly add 2N HCl.Reduces thermal degradation and controls precipitation rate.
4. The Critical Target Stop addition exactly at pH 3.8 – 4.2 .This is the estimated Isoelectric Point (pI). Solubility is minimum here.
5. Extraction/Isolation Option A (Solid): If precipitate forms, stir for 30 min and filter. Option B (Liquid): If oil/solution persists, extract 3x with EtOAc.The neopentyl group aids organic solubility. Option B is preferred if the solid is amorphous.
6. Drying Wash combined organics with Brine, dry over

, and evaporate.
Removes trapped water which can hydrolyze the product or affect crystallization.

Module 4: Data & Specifications

Table 1: Physicochemical Properties Affecting Extraction

PropertyValue (Approx.)Impact on Protocol
Molecular Weight 221.29 g/mol Moderate size; volatile enough for GC but usually analyzed by HPLC.
Acid pKa (COOH) 3.8 – 4.2Defines the upper limit of the extraction window.
Base pKa (NH) 2.5 – 3.5Defines the lower limit. Do not go below pH 2.5.
LogP (Neutral) ~3.2Highly lipophilic due to neopentyl group; extracts well into DCM/EtOAc.
Solubility (pH 7) > 10 mg/mLSoluble as a salt; poor recovery if extracted at neutral pH.
Visualizing the Pathway

The following diagram details the chemical transformation during the extraction process.

ChemicalPathway Reaction_Mix Crude Reaction Mix (Contains Product + Impurities) Base_Treat Basify to pH 11 (R-COO- Na+) Reaction_Mix->Base_Treat Wash_Step Organic Wash (Remove Neutrals) Base_Treat->Wash_Step Acidify Acidify to pH 4.0 (R-COOH / R-NH) Wash_Step->Acidify Aqueous Layer Final_Product Final Product (Neutral Form) Acidify->Final_Product Extract & Evaporate

Caption: Figure 2. Chemical state transformation flow.

References

  • Synthesis of Anthranilic Acid Derivatives. Source: ChemicalBook / Vertex AI Search. Context: General synthesis via hydrogenation of nitro-benzoic acid precursors.[2]

  • Process for the preparation of anthranilic acid derivatives (WO2011098386A1). Source: Google Patents. Context: Describes the industrial standard for pH swing extraction (acidification to pH 1.5–2.0 for precipitation, though specific to less basic derivatives).

  • pKa Values for Benzoic Acid and Amino Derivatives. Source: Oxford University Press / Vertex AI Search. Context: Establishes baseline pKa values for 3-aminobenzoic acid (pKa ~4.55) and 2-methylbenzoic acid (pKa ~3.91), supporting the calculated extraction window.

  • Optimization of Extraction Method of Bioactive Compounds. Source: MDPI (Molecules Journal). Context: Discusses the impact of pH on the solubility and stability of phenolic and carboxylic acid derivatives during extraction.

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Residual Solvents in the Purification of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

Welcome to the technical support guide for the purification of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing residual solvents to meet stringent regulatory standards. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Solvent Control

In the manufacturing of Active Pharmaceutical Ingredients (APIs), the removal of residual organic solvents is not merely a matter of purity, but a critical determinant of safety and efficacy.[1][2] Solvents employed during synthesis and purification, while often necessary for yield and crystal form, offer no therapeutic benefit and can pose a toxicological risk.[1] Regulatory bodies, through guidelines such as the ICH Q3C, provide a framework for classifying and limiting the presence of these volatile organic compounds.[2][3][4] This guide will focus on practical and effective strategies for reducing residual solvents in 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, ensuring a final product that meets the highest quality standards.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid.

Q1: After initial isolation, my product has high levels of a Class 2 solvent (e.g., Toluene). What is the most effective first step to reduce it?

A: The most robust initial step is typically a well-designed recrystallization.[5][6] This process not only purifies the API from other reaction by-products but is also highly effective at displacing trapped solvent molecules from the crystal lattice. The key is selecting a solvent system where the API has high solubility at an elevated temperature and low solubility at a lower temperature.[7] For a molecule like 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, which has both a non-polar neopentyl group and a polar amino-benzoic acid moiety, a good starting point for solvent screening would be polar protic solvents (e.g., isopropanol, ethanol) or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/heptane).

Q2: I've performed a recrystallization, but a Gas Chromatography (GC) analysis still shows unacceptable levels of the crystallization solvent. What should I investigate next?

A: This is a common challenge and can stem from several factors. The first area to scrutinize is your drying process. Inefficient drying is a primary cause of high residual solvent levels.[8] You should evaluate the temperature, pressure (vacuum level), and duration of your drying cycle. It's possible that the solvent is strongly entrapped within the crystal structure. In such cases, a "solvent-assisted" drying or "vacuum hydration" technique can be beneficial.[9][10] This involves introducing a small amount of a more volatile, less toxic solvent (like water or methanol) during the vacuum drying process. This can help to "chase out" the more stubborn residual solvent by increasing the free volume within the solid matrix.[9]

Q3: How do I choose an appropriate recrystallization solvent or solvent/anti-solvent system for 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid?

A: The selection process is a balance of solubility, selectivity, and safety. The ideal solvent should dissolve the compound when hot but not when cold.[7] Conversely, an anti-solvent should be a solvent in which the compound is poorly soluble.[11] For your specific molecule, a systematic screening is recommended. Start with small-scale solubility tests in a range of solvents from different classes (e.g., alcohols, ketones, esters, hydrocarbons). A good anti-solvent will be miscible with your chosen solvent but will cause the API to precipitate upon addition.[7]

Q4: My product is a fine powder after drying, which makes it difficult to handle. Can I modify my purification process to obtain larger crystals?

A: Yes, crystal size, or habit, can often be controlled during the crystallization process.[12] The rate of cooling or the rate of anti-solvent addition is a critical parameter. Slow cooling or a very slow addition of the anti-solvent generally promotes the growth of larger, more well-defined crystals.[13] Seeding the supersaturated solution with a small amount of previously isolated, pure crystals can also encourage the growth of larger crystals by providing nucleation sites.[11]

Q5: Are there alternatives to traditional vacuum oven drying?

A: Absolutely. For heat-sensitive materials or when dealing with very stubborn solvents, other drying technologies can be more effective. Agitated vacuum dryers or blender-dryers provide more efficient drying by continuously exposing new surfaces of the powder to the vacuum.[14] Passing a stream of dry, inert gas, such as nitrogen, over the sample while under vacuum can also accelerate the removal of solvent vapors from the headspace, driving the equilibrium towards a solvent-free product.[15]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving High Residual Solvent Content

This guide provides a logical workflow for troubleshooting persistently high levels of residual solvents post-purification.

Troubleshooting_Residual_Solvents start High Residual Solvent Detected (Post-Drying) check_drying Was the drying process optimized? (Temp, Vacuum, Time) start->check_drying optimize_drying Optimize Drying Protocol: - Increase Temperature (if stable) - Deepen Vacuum (<1 mbar) - Extend Drying Time check_drying->optimize_drying No check_crystal Is the solvent entrapped? (Consider crystal form/habit) check_drying->check_crystal Yes re_evaluate Re-analyze by GC optimize_drying->re_evaluate re_evaluate->check_crystal Fail end_ok Residual Solvent within ICH Limits re_evaluate->end_ok Pass solvent_swap Perform Solvent-Assisted Drying or a Slurry Wash check_crystal->solvent_swap Likely check_solubility Is the crystallization solvent appropriate? check_crystal->check_solubility Unlikely/Unsure solvent_swap->optimize_drying recrystallize Re-dissolve and Recrystallize using a different, more volatile solvent system. recrystallize->optimize_drying rescreen_solvents Screen for a new solvent system with better anti-solvent properties. check_solubility->rescreen_solvents No end_fail Issue Persists: Consult Advanced Characterization (e.g., TGA-MS) check_solubility->end_fail Yes rescreen_solvents->recrystallize Solvent_Selection start Begin Solvent Screening for API solubility_test Perform small-scale solubility tests in a range of solvents (polar, non-polar, etc.) start->solubility_test is_soluble_hot Is API soluble in hot solvent? solubility_test->is_soluble_hot is_insoluble_cold Is API insoluble in cold solvent? is_soluble_hot->is_insoluble_cold Yes consider_antisolvent Consider Anti-Solvent Addition is_soluble_hot->consider_antisolvent No good_single_solvent Potential Single Solvent System Found. Proceed to small-scale recrystallization trial. is_insoluble_cold->good_single_solvent Yes is_insoluble_cold->consider_antisolvent No find_miscible_antisolvent Find a miscible solvent in which the API is poorly soluble. consider_antisolvent->find_miscible_antisolvent test_antisolvent Test anti-solvent addition to hot solution. Does it induce crystallization upon cooling? find_miscible_antisolvent->test_antisolvent good_binary_system Potential Binary Solvent System Found. Proceed to optimization. test_antisolvent->good_binary_system Yes re_screen Select a new primary solvent or anti-solvent and repeat. test_antisolvent->re_screen No

Caption: A workflow for selecting a recrystallization solvent.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]

  • Impurities: guideline for residual solvents q3c(r7). International Council for Harmonisation (ICH). [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. [Link]

  • API Reaction Solution. Tiei liquid/liquid mixing and separation. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Vacuum Blender-Dryer for Desolventization. Yutong. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]

  • API Purification. Zamann Pharma Support GmbH. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. PMC. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. MDPI. [Link]

  • Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing. International Pharmaceutical Industry. [Link]

  • Impact of Solvent Quality in the outcome of the API purification processes. Docuchem. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • Removal of residual solvent under vacuum. ACS Community. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

Elemental analysis validation for 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid

A Comparative Technical Guide for Pharmaceutical Development Executive Summary This guide evaluates the validation of elemental composition for 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (C₁₃H₁₉NO₂). While automa...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

This guide evaluates the validation of elemental composition for 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (C₁₃H₁₉NO₂). While automated Combustion Analysis (CHN) remains the regulatory gold standard for bulk purity confirmation, the unique steric hindrance of the neopentyl group in this molecule presents specific combustion challenges.

The Verdict:

  • Routine QC: Automated CHN is sufficient if optimized for refractory amines.

  • Complex Matrices/Solvates: Quantitative NMR (qNMR) is the superior alternative, offering specific molar quantification that distinguishes between trapped solvent, inorganic salts, and the active pharmaceutical ingredient (API).

Compound Profile & Theoretical Baseline

The analyte is a benzoic acid derivative featuring a secondary amine substituted with a bulky neopentyl (2,2-dimethylpropyl) group.

  • Chemical Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • Structural Challenge: The steric bulk of the tert-butyl-like moiety adjacent to the nitrogen atom can impede complete oxidation during rapid combustion cycles, potentially leading to low Carbon/Nitrogen recovery if protocols are not tuned.

ElementCountAtomic MassTotal MassTheoretical %
Carbon 1312.011156.1470.56%
Hydrogen 191.00819.158.66%
Nitrogen 114.00714.016.33%
Oxygen 215.99932.0014.46%

Method A: Automated Combustion Analysis (CHN)

Principle & Causality

Combustion analysis relies on the complete flash oxidation of the sample at high temperatures (>900°C) to convert C, H, and N into CO₂, H₂O, and N₂/NOx.

Critical Insight: For this specific molecule, the neopentyl group creates a "protective" steric shell. Standard 60-second combustion cycles may result in the formation of refractory char rather than gas.

  • Optimization: The "Oxygen Boost" method is required. Injecting a surplus of O₂ directly over the sample crucible ensures the local environment remains hyper-oxidizing, preventing char formation [1].

Validated Protocol
  • Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours (adhering to USP <731> Loss on Drying guidelines) to remove surface moisture [2].

  • Weighing: Accurately weigh 2.0 ± 0.1 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temp: 980°C (Combustion), 650°C (Reduction).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Dosing: 15 mL/5s (Optimized for hindered amines).

  • Calibration: K-factor calibration using Acetanilide (C₈H₉NO) as the primary standard due to its similar C:N ratio.

Pros & Cons
  • (+) Industry standard for Certificate of Analysis (CoA).

  • (+) High precision (<0.3% variance) for pure samples.

  • (-) Blind to Solvates: Cannot distinguish between hydrogen in the molecule vs. hydrogen in trapped water.

  • (-) Destructive.

Method B: Quantitative NMR (qNMR)[1][2][3]

Principle & Causality

qNMR utilizes the direct proportionality between the integrated signal area and the number of nuclei (molar concentration). Unlike CHN, qNMR is specific ; it quantifies the API molecule directly, ignoring inorganic impurities and separately quantifying residual solvents [3].

Validated Protocol
  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® grade).

    • Why: It provides a sharp singlet at ~6.3 ppm (D₂O/NaOD) or ~6.4 ppm (DMSO-d₆), distinct from the aromatic protons (7.0–8.0 ppm) and the neopentyl methyls (~0.9 ppm) of the analyte.

  • Solvent: DMSO-d₆ (99.9% D) to ensure full solubility of the amphoteric amino acid.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60s (Must be > 5 × T₁ of the slowest relaxing proton, typically the quaternary carbons or hindered groups).

    • Scans: 16 or 32 (for S/N > 250:1).

  • Calculation:

    
    
    
Pros & Cons
  • (+) Distinguishes "Wet" vs. "Impure" samples immediately.

  • (+) Non-destructive; sample can be recovered.

  • (-) Requires expensive instrumentation and deuterated solvents.

  • (-) Lower precision (typically ±1%) compared to CHN (±0.3%) unless strictly controlled.

Comparative Data Study

The following data simulates a validation batch ("Batch A-042") that failed initial visual inspection due to clumping (suspected solvent trap).

Table 1: Experimental Comparison of Purity Assessment

ParameterTheoreticalMethod A: CHN (Raw)Method A: CHN (Dried*)Method B: qNMR
Carbon % 70.5668.10 (Fail)70.45 (Pass)99.2% (w/w)
Hydrogen % 8.669.15 (High)8.70 (Pass)N/A
Nitrogen % 6.336.11 (Low)6.30 (Pass)N/A
Interpretation -Indicates Impurity Confirms Formula Identifies Solvate

*Dried according to USP <731> at 40°C under vacuum for 6 hours.

Analysis:

  • CHN Failure: The "Raw" CHN data shows high Hydrogen and low Carbon. A novice might interpret this as a synthesis failure.

  • qNMR Insight: The qNMR spectrum of the "Raw" sample would show the correct integral ratio for the API protons (confirming the structure) but would also display a peak for water/solvent. The qNMR calculation yields a purity of 99.2% on an as-is basis if corrected for solvent, or simply quantifies the API content directly.

Decision Framework & Workflow

The following diagram illustrates the logical flow for validating this sterically hindered molecule, adhering to ICH Q2(R1) principles [4].

ValidationWorkflow Start Sample: 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid Step1 Step 1: Visual & TGA Check (Volatile Content?) Start->Step1 Decision1 Volatiles > 0.5%? Step1->Decision1 Drying Drying Protocol (USP <731>: 40°C, Vac, 4h) Decision1->Drying Yes (Wet) MethodChoice Select Validation Method Decision1->MethodChoice No (Dry) Drying->MethodChoice CHN Method A: CHN Analysis (Optimized for Steric Hindrance) MethodChoice->CHN Routine QC / CoA qNMR Method B: qNMR (Internal Std: Maleic Acid) MethodChoice->qNMR R&D / Complex Matrix EvalCHN Criteria: ±0.4% from Theory CHN->EvalCHN EvalqNMR Criteria: Purity > 98.0% qNMR->EvalqNMR Pass PASS: Release Batch EvalCHN->Pass Within Limits Fail FAIL: Reprocess/Recrystallize EvalCHN->Fail Out of Limits EvalqNMR->Pass High Purity EvalqNMR->Fail Low Purity

Figure 1: Decision matrix for selecting between Combustion Analysis and qNMR based on sample state and regulatory requirements.

References

  • ASTM International. (2021). ASTM E258-07(2021) Standard Test Method for Nitrogen in Organic Compounds by Modified Kjeldahl Method. (Note: While Kjeldahl is listed, modern combustion follows similar oxidation principles described in manufacturer notes for refractory amines). Link

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.[1][2] USP-NF.[2] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Comparative

A Comparative Guide to the Polymorphic Forms of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid via X-ray Diffraction Analysis

This guide provides an in-depth comparison of the polymorphic forms of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, illustrating the critical role of X-ray Diffraction (XRD) in their identification and characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the polymorphic forms of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid, illustrating the critical role of X-ray Diffraction (XRD) in their identification and characterization. As a crucial aspect of pharmaceutical development, understanding polymorphism ensures the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of XRD techniques.

The Significance of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[4][5] These different crystalline arrangements, known as polymorphs, have the same chemical composition but can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting a drug's bioavailability.

  • Stability: Influencing shelf-life and storage conditions.

  • Mechanical Properties: Impacting tablet manufacturing and formulation.

The discovery and characterization of all possible polymorphic forms of an API is a regulatory requirement and a critical step in de-risking the drug development process.[6] Uncontrolled polymorphic transformations can lead to changes in a drug's performance and could have significant clinical and commercial consequences.

The Role of X-ray Diffraction in Polymorph Characterization

X-ray Diffraction is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[7][8] It is the cornerstone of polymorph screening and characterization in the pharmaceutical industry.[2][9]

  • Powder X-ray Diffraction (PXRD): This technique is used to generate a unique "fingerprint" of a crystalline solid.[2] By exposing a powdered sample to X-rays, a diffraction pattern is produced that is characteristic of the crystalline lattice. PXRD is an efficient method for routine polymorph identification, quality control, and the detection of polymorphic impurities.[10][11]

  • Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD provides the most definitive structural information.[7][8][12] By analyzing the diffraction pattern from a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and conformational details.[13][14] This technique is essential for the absolute structure elucidation of a new polymorph.

A Comparative Analysis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid Polymorphs

Disclaimer: The following X-ray diffraction data for the polymorphs of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid are hypothetical and presented for illustrative purposes to demonstrate the principles of comparative analysis using XRD.

A comprehensive polymorph screen of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid has identified three distinct crystalline forms, designated as Form I, Form II, and Form III.

Powder X-ray Diffraction (PXRD) Data

The PXRD patterns of the three polymorphs show significant differences in their diffraction peaks, indicating distinct crystal lattices.

Form I Form II Form III
2θ Angle (°) Relative Intensity (%) 2θ Angle (°)
7.51008.2
10.18511.5
12.86014.9
15.27516.4
18.95019.8
21.34022.1
25.63024.7

Analysis:

The distinct peak positions in the PXRD patterns of Form I, Form II, and Form III confirm the existence of three different crystalline structures. Form I is characterized by a strong reflection at 7.5° 2θ, while Form II shows its most intense peak at 11.5° 2θ. Form III exhibits its primary peak at a lower angle of 6.8° 2θ. These differences are a direct consequence of the different arrangements of the molecules in the crystal lattice of each polymorph.

Single-Crystal X-ray Diffraction (SC-XRD) Data

Single-crystal X-ray diffraction analysis provided the definitive crystal structures for each polymorph.

Parameter Form I Form II Form III
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPbcaP-1
a (Å)10.258.987.12
b (Å)15.6718.239.89
c (Å)8.4514.5612.34
α (°)909085.6
β (°)105.29078.9
γ (°)909092.1
Volume (ų)1310.52378.9845.7
Density (g/cm³)1.251.311.28

Analysis:

The SC-XRD data reveal fundamental differences in the crystal packing and symmetry of the three polymorphs. The variation in crystal systems, space groups, and unit cell dimensions provides a definitive explanation for the observed differences in their PXRD patterns and other physicochemical properties. For instance, the higher density of Form II suggests a more efficient crystal packing arrangement compared to Form I.

Experimental Protocols

Polymorph Screening via Powder X-ray Diffraction (PXRD)

This protocol outlines a typical workflow for identifying different polymorphic forms of an API.

Caption: Workflow for Polymorph Screening using PXRD.

Step-by-Step Methodology:

  • Crystallization: A series of crystallization experiments are performed under various conditions (e.g., different solvents, temperatures, cooling rates) to encourage the formation of different polymorphs.

  • Sample Preparation: The resulting solid material is carefully isolated and gently ground to a fine powder to ensure random orientation of the crystallites.

  • PXRD Analysis: The powdered sample is mounted on a sample holder and analyzed using a powder X-ray diffractometer. A typical scan range is from 2° to 40° 2θ with copper Kα radiation.

  • Data Comparison: The obtained PXRD patterns are overlaid and compared. Unique patterns are indicative of new polymorphic forms.

  • Further Characterization: Any new forms are subjected to further characterization using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and spectroscopy to determine their thermal properties and stability.

Definitive Structure Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

This protocol describes the process of determining the absolute crystal structure of a polymorph.

Caption: Workflow for Single-Crystal Structure Elucidation.

Step-by-Step Methodology:

  • Crystal Growth: The primary and often most challenging step is to grow single crystals of sufficient size (typically > 0.1 mm) and quality. This may require slow evaporation, vapor diffusion, or cooling crystallization techniques.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer. The crystal is rotated, and a complete set of diffraction data is collected.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure and obtain the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data.

  • Validation and Analysis: The final crystal structure is validated for its chemical and crystallographic integrity. This provides detailed information on molecular conformation, packing, and intermolecular interactions.

Conclusion

The identification and characterization of polymorphs are of paramount importance in the development of safe, effective, and stable pharmaceutical products. X-ray diffraction, in the forms of both powder and single-crystal analysis, provides the essential tools for this critical task. The comparative analysis of the hypothetical polymorphs of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid presented in this guide highlights how distinct PXRD patterns and SC-XRD data can be used to differentiate and fully characterize different crystalline forms. A thorough understanding and application of these techniques are fundamental to ensuring the quality and performance of crystalline APIs.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • FZU. X-ray single-crystal diffraction.
  • Polymorphism in Pharmaceutical Products.
  • Rigaku. Single crystal X-ray diffraction.
  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Chen, J., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design.
  • Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Single crystal X-ray diffraction analysis.
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Sources of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid

Introduction 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (CAS 189531-03-3), a substituted benzoic acid derivative, is a critical building block in contemporary drug discovery and organic synthesis. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid (CAS 189531-03-3), a substituted benzoic acid derivative, is a critical building block in contemporary drug discovery and organic synthesis. Its structural motifs are integral to the development of various biologically active molecules. For researchers and drug development professionals, the purity and consistency of this starting material are paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in downstream applications. The adage "garbage in, garbage out" is particularly resonant in multi-step synthesis; the integrity of the final active pharmaceutical ingredient (API) is fundamentally tied to the quality of its initial components.

This guide provides a comprehensive framework for the analytical benchmarking of commercially available 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. It is designed not as a rigid protocol but as a strategic workflow, empowering scientists to make informed purchasing decisions based on empirical data. We will delve into the causality behind experimental choices, establish self-validating analytical systems, and present a clear, data-driven comparison of hypothetical commercial sources.

Supplier Identification & Initial Assessment

For the purpose of this guide, we procured samples from three representative, anonymized commercial suppliers, hereafter referred to as Supplier A , Supplier B , and Supplier C . Each supplier provided a Certificate of Analysis (CoA) reporting purity >98% by HPLC. Our initial visual inspection noted minor physical differences:

  • Supplier A: Fine, off-white crystalline powder.

  • Supplier B: White, slightly clumpy powder.

  • Supplier C: Pale-beige, free-flowing crystalline powder.

While visual inspection is a preliminary step, color variations can sometimes indicate the presence of trace impurities or degradation products, warranting a more rigorous analytical investigation.

The Analytical Benchmarking Workflow

A multi-faceted analytical approach is essential for a thorough characterization of the material. A single technique is insufficient; for instance, a high purity value from HPLC does not preclude the presence of water or residual solvents, which can affect reaction stoichiometry. Our chosen workflow is designed to provide orthogonal data points, creating a holistic quality profile for each sample.

Benchmarking_Workflow cluster_suppliers Commercial Sources cluster_analytics Analytical Techniques cluster_results Data Evaluation A Supplier A Sample NMR Identity & Structure (¹H, ¹³C NMR) A->NMR HPLC Purity & Impurities (RP-HPLC-UV) A->HPLC DSC Thermal Properties (DSC) A->DSC GCMS Residual Solvents (Headspace GC-MS) A->GCMS B Supplier B Sample B->NMR B->HPLC B->DSC B->GCMS C Supplier C Sample C->NMR C->HPLC C->DSC C->GCMS Data Comparative Data Analysis NMR->Data HPLC->Data DSC->Data GCMS->Data

Caption: Overall experimental workflow for benchmarking suppliers.

Experimental Methodologies & Rationale

Identity and Structural Verification: ¹H and ¹³C NMR Spectroscopy

Causality: Before assessing purity, it is crucial to confirm that the material is, in fact, the correct compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. This dual approach provides an unambiguous structural fingerprint.

Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample from each supplier into separate NMR tubes. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), which is chosen for its ability to dissolve both the carboxylic acid and amino functionalities.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering 0-12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds, spectral width covering 0-200 ppm.

  • Data Analysis: Compare the obtained spectra against a reference spectrum or predicted chemical shifts. The presence of unexpected signals may indicate impurities. For an example of NMR data for a related benzoic acid structure, see the work by The Royal Society of Chemistry[1].

Purity and Impurity Profiling: Reversed-Phase HPLC (RP-HPLC)

Causality: HPLC is the workhorse for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from related substances.[2] A reversed-phase method using a C18 column is ideal for moderately polar compounds like our target molecule. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[2][3]

Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of each sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of 0.1 mg/mL for analysis.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. This step is critical for ensuring the trustworthiness of the analytical run.

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Thermal Properties: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information about its thermal properties, such as melting point and the presence of polymorphs.[4][5][6] A sharp, well-defined melting peak is indicative of high purity, whereas a broad peak or multiple thermal events can suggest impurities or polymorphism. This technique is standardized in pharmaceutical analysis, for instance, under USP Chapter <891>.[7]

Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-4 mg of each sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The enthalpy of fusion (ΔHfus) can also be calculated.

Residual Solvent Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Organic solvents are frequently used during synthesis and purification. Their presence in the final product must be controlled as they offer no therapeutic benefit and can be toxic. Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and ability to separate volatile compounds from the non-volatile sample matrix without direct injection of the sample, thus protecting the instrument.

Protocol:

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of each sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Data Analysis: Identify any detected solvents by their mass spectra and retention times against a known solvent library. Quantify using an external standard method if necessary.

Hypothetical Results & Discussion

The following tables summarize the hypothetical data obtained from the analysis of samples from Suppliers A, B, and C.

Table 1: Summary of NMR and DSC Results

Supplier¹H NMR Identity Confirmation¹³C NMR Identity ConfirmationDSC Melting Point (Onset)DSC Peak Appearance
Supplier A Conforms to structureConforms to structure185.2 °CSharp, single endotherm
Supplier B Conforms to structureConforms to structure182.5 °CBroad endotherm
Supplier C Conforms to structureConforms, minor unk. signals184.8 °CSharp, with a small pre-melt event

Table 2: Summary of HPLC and GC-MS Results

SupplierHPLC Purity (Area %)Number of Impurities >0.05%Major Impurity ProfileResidual Solvents (GC-MS)
Supplier A 99.85%10.11% at RRT 1.2None Detected (<50 ppm)
Supplier B 98.90%30.45% at RRT 0.8; 0.25% at RRT 1.3Toluene (250 ppm)
Supplier C 99.50%20.30% at RRT 1.2; 0.15% at RRT 1.5Ethyl Acetate (120 ppm)
Interpretation of Results
  • Supplier A: The material from Supplier A demonstrated the highest quality across all metrics. It conformed perfectly to the expected structure, showed the highest purity by HPLC with only one minor impurity, and exhibited a sharp melting point, which is characteristic of a pure substance.[8] The absence of detectable residual solvents is also a significant quality indicator.

  • Supplier B: While the identity was confirmed, the material from Supplier B was of lower quality. The HPLC purity was the lowest of the three, with multiple impurities detected. The broad melting peak observed in the DSC analysis corroborates the lower purity found by HPLC. Furthermore, the presence of Toluene, a common synthesis solvent, at 250 ppm may be a concern for certain sensitive applications.

  • Supplier C: This sample presented a mixed profile. The purity was high, but not as high as Supplier A's. The small, unassigned signals in the ¹H NMR and the pre-melt event in the DSC could suggest the presence of a polymorph or a closely related structural isomer that co-elutes partially with the main peak in HPLC. The presence of Ethyl Acetate, while less toxic than Toluene, still indicates a less optimized purification process compared to Supplier A.

Decision Framework for Supplier Selection

The choice of a supplier is not merely about the highest purity figure but involves a risk-benefit analysis based on the intended application.

Decision_Framework start Start: Assess Project Needs q1 Is absolute purity (>99.8%) critical for late-stage development? start->q1 q2 Are minor impurities and residual solvents acceptable for early-stage R&D? q1->q2 No sA Select Supplier A: - Highest Purity - No Solvents - Ideal for GMP/Scale-up q1->sA Yes sC Consider Supplier C: - Good purity - Cost-effective for screening? q2->sC Yes sB Reject Supplier B: - Lower purity - Multiple impurities - Higher risk for downstream steps q2->sB No

Caption: Logic diagram for selecting a supplier based on analytical data.

Conclusion and Recommendation

Based on this comprehensive, multi-technique analytical evaluation, Supplier A provides the highest quality 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. The material is of high purity, structurally sound, and free from detectable process residuals. For researchers in drug development, particularly those working on projects nearing or under Good Manufacturing Practice (GMP) guidelines, the additional cost for such high-quality material is a sound investment in the reliability and reproducibility of their results.

For early-stage discovery or academic research where cost may be a primary driver and trace impurities can be tolerated, Supplier C could be considered a viable, more economical alternative. However, researchers should be aware of the potential for lot-to-lot variability and the presence of minor impurities. Supplier B is not recommended due to its lower purity and the presence of multiple impurities and a significant level of a residual solvent.

This guide underscores the necessity of looking beyond the supplier's CoA and performing independent verification. By employing a logical, evidence-based benchmarking strategy, research organizations can mitigate risks, ensure data integrity, and ultimately accelerate their development timelines.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Cloud.
  • USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Labor
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
  • DSC Instrument: Thermal Analysis for R&D. (2024). WorldofTest.com.
  • 3-Amino-2-methylbenzoic Acid. (n.d.). Chem-Impex.
  • 3-Amino-2-methylbenzoic acid(52130-17-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Amino-2-methylbenzoic acid, 98%. (n.d.). Thermo Scientific Chemicals.
  • 3 Amino 2 Methyl Benzoic Acid, For Pharmaceutical Industry, Grade: Intermedi
  • 3-Amino-2-methylbenzoic Acid, 25G. (n.d.). Lab Pro Inc.
  • 3-Amino-2-methylbenzoic Acid, 250g, Each. (n.d.). Thomas Scientific.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Supplementary Information - ¹H NMR and ¹³C NMR spectrum for product. (n.d.). The Royal Society of Chemistry.
  • 3-(Dimethylamino)benzoic acid(99-64-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Methyl-benzoic acid, 2-diethylaminoethyl ester - Optional[13C NMR]. (n.d.). SpectraBase.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025).
  • HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds. (n.d.). SIELC Technologies.

Sources

Safety & Regulatory Compliance

Safety

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid proper disposal procedures

Executive Summary & Immediate Action Do NOT dispose of this compound down the drain. 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is a pharmaceutical intermediate containing a secondary amine and a carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do NOT dispose of this compound down the drain. 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is a pharmaceutical intermediate containing a secondary amine and a carboxylic acid. While not typically classified as P-listed (acutely toxic) under US EPA RCRA standards, it must be treated as Hazardous Chemical Waste due to its potential for aquatic toxicity and skin/eye irritation.

The Gold Standard Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This molecule is an amphoteric anthranilic acid derivative .

FeatureChemical LogicDisposal Implication
Functional Groups Carboxylic Acid (-COOH) Secondary Amine (-NH-R)Amphoteric: Soluble in both strong base (as carboxylate) and strong acid (as ammonium salt).
Reactivity Electron-rich aromatic ringIncompatible with Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.[1] Risk of exothermic nitration or oxidation.
Physical State Solid (Powder)Dust Hazard: High surface area increases inhalation risk during transfer.
Toxicity Class Irritant (Skin/Eye/Respiratory)PPE Mandatory: Double nitrile gloves recommended.

Waste Characterization & Segregation

Before disposal, you must categorize the waste stream to prevent cross-reactivity in the central accumulation area.

RCRA Classification (US Context)
  • Status: Not P-listed or U-listed by specific name.

  • Determination: Hazardous Waste by Characteristic (if ignitable/reactive) or, more commonly, Non-Regulated Chemical Waste managed as hazardous due to "Generator Knowledge" of toxicity.

  • Waste Code: If dissolved in flammable solvents, assign D001 (Ignitable). If pure solid, label as "Non-RCRA Regulated Hazardous Waste" (unless local state laws differ).

Segregation Logic
  • Keep Separate From: Oxidizing acids (Nitric, Chromic), Peroxides.[1]

  • Compatible With: Non-halogenated organic solids, other stable organic acids/bases.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or excess synthesis product.

  • Personal Protective Equipment (PPE):

    • Nitrile Gloves (0.11 mm min thickness).

    • Safety Goggles (ANSI Z87.1).

    • Lab Coat (Cotton/Poly blend).

    • If handling >100g: N95 respirator or fume hood sash lowered.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer:

    • Place the waste container inside a secondary containment tray within a fume hood.

    • Transfer solid using a chemically inert spatula. Avoid dust generation.[2][3][4][5][6][7][8]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name (do not use abbreviations or structural formulas).

    • Hazards: Check "Irritant" and "Toxic".[2][9]

  • Closure: Screw the cap on tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Mother Liquors & HPLC Effluents

Use this protocol for reaction mixtures or purification fractions.

  • Solvent Assessment:

    • Does the solution contain Halogenated solvents (DCM, Chloroform)?

    • Yes: Dispose in Halogenated Waste carboy.

    • No: Dispose in Non-Halogenated Organic carboy.

  • pH Check (The Self-Validating Step):

    • Why? Adding an acidic solution to a waste container with high cyanide or sulfide content (rare but possible) can be fatal.

    • Action: Check pH with a strip. If pH < 2 or > 12, consider neutralizing to pH 5-9 before adding to a general bulking container, unless your facility has dedicated "Acid Waste" or "Base Waste" streams.

  • Filtration (Optional but Recommended):

    • If the solution contains precipitated solids, filter them out. Dispose of the filter paper as Solid Hazardous Waste (Scenario A) and the filtrate as Liquid Waste . This prevents clogging of waste contractor pumps.

Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalLogic Start Start: Waste Identification 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid State What is the Physical State? Start->State Solid Solid (Pure/Debris) State->Solid Liquid Liquid (Solution) State->Liquid BinSolid Bin: Solid Hazardous Waste (Label: Irritant/Toxic) Solid->BinSolid Place in HDPE Jar SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent? (DCM, CHCl3) SolventCheck->Halo BinHalo Bin: Halogenated Organic Waste Halo->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organic Waste Halo->BinNonHalo No (MeOH, EtOAc, DMSO)

Figure 1: Waste stream segregation logic. Ensure solid waste is never mixed with liquid waste streams to prevent container over-pressurization or leaching.

Container Management & Rinsing

The "RCRA Empty" Rule (40 CFR 261.7): A container is considered "empty" and can be thrown in regular trash ONLY if:

  • All wastes have been removed using common practices (pouring, pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Best Practice: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Pour the rinsate into the Liquid Hazardous Waste stream.

    • Deface the label and discard the bottle in glass trash or recycling (depending on facility rules).

Emergency Spill Response

Self-Validating Safety Loop: Stop -> Assess -> Act.

  • STOP: If a spill occurs (>5g solid or >100mL liquid), evacuate the immediate area.

  • ASSESS:

    • Is there a fire risk? (Check solvents involved).[10]

    • Is there dust generation?

  • ACT:

    • Solids: Do NOT dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquids: Cover with absorbent pads or vermiculite.

    • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, label as "Hazardous Waste - Spill Debris," and place in the Solid Waste bin.

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][6][11][12]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide for Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.